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N-[4-(propan-2-yloxy)benzyl]glycine Documentation Hub

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  • Product: N-[4-(propan-2-yloxy)benzyl]glycine
  • CAS: 1245569-10-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Safety Data, Physicochemical Profiling, and Handling Guidelines for N-[4-(propan-2-yloxy)benzyl]glycine

Executive Summary In modern drug development and synthetic chemistry, substituted benzylglycine derivatives serve as critical building blocks for peptidomimetics and small-molecule therapeutics. N-[4-(propan-2-yloxy)benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and synthetic chemistry, substituted benzylglycine derivatives serve as critical building blocks for peptidomimetics and small-molecule therapeutics. N-[4-(propan-2-yloxy)benzyl]glycine (also known as (4-Isopropoxybenzyl)glycine) is a specialized secondary amine featuring a lipophilic isopropoxy-substituted aromatic ring coupled to a zwitterionic glycine backbone[1].

This whitepaper provides researchers and safety professionals with an in-depth, self-validating framework for the safe handling, storage, and experimental utilization of this compound. By understanding the structural causality behind its physicochemical properties, laboratories can mitigate risks while ensuring high-fidelity experimental data.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of a compound is the first step in predicting its behavior in both biological assays and standard laboratory environments. The dual nature of this molecule—combining a highly lipophilic domain with a polar, zwitterionic tail—dictates specific handling and solvation strategies.

Table 1: Chemical Identity & Quantitative Properties
PropertyValue / Description
Chemical Name N-[4-(propan-2-yloxy)benzyl]glycine
CAS Registry Number 1245569-10-1[1]
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol [2]
Purity Standard ≥98% (Typical commercial grade)[2]
Recommended Storage Sealed, desiccated at 2-8°C[2]

Structural Causality & Insight: The isopropoxy group acts as a lipophilic anchor, which enhances membrane permeability in biological systems but significantly reduces aqueous solubility at neutral pH. Conversely, the secondary amine and carboxylic acid of the glycine moiety form a zwitterion. If introduced directly into a purely aqueous buffer without pH adjustment, the compound is prone to intermolecular hydrogen bonding and aggregation. Therefore, organic solvents (like anhydrous DMSO) are required for initial stock preparation to fully disrupt these interactions.

Hazard Identification & Toxicological Mechanisms

While extensive in vivo toxicological profiling for novel derivatives is often ongoing, we apply the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) based on structural alerts and functional group reactivity[3].

Table 2: GHS Hazard Classifications & Precautionary Statements
Hazard CodeHazard StatementMechanistic Rationale
H315 Causes skin irritation[4]The lipophilic isopropoxy group facilitates dermal penetration, while localized pH shifts from the zwitterion cause tissue irritation.
H319 Causes serious eye irritation[4]Direct interaction of the carboxylic acid moiety with the sensitive mucosal membranes of the eye.
H335 May cause respiratory irritation[4]Inhalation of fine crystalline dust triggers acute inflammatory responses in the respiratory tract.

To visualize how the specific molecular domains of N-[4-(propan-2-yloxy)benzyl]glycine directly contribute to these GHS hazard classifications, refer to the structural activity mapping below.

HazardLogic Compound N-[4-(propan-2-yloxy)benzyl]glycine CAS: 1245569-10-1 Isopropoxy Isopropoxy Group (Lipophilic Domain) Compound->Isopropoxy Benzyl Benzyl Linker (Aromatic Core) Compound->Benzyl Glycine Glycine Moiety (Zwitterionic) Compound->Glycine Hazard1 Skin/Eye Irritation (H315, H319) Isopropoxy->Hazard1 Enhances dermal penetration Hazard2 Respiratory Irritation (H335) Benzyl->Hazard2 Fine dust inhalation risk Glycine->Hazard1 Localized pH shifts

Caption: Structural activity relationship mapping of N-[4-(propan-2-yloxy)benzyl]glycine to GHS hazards.

Advanced Handling & Storage Protocols

To ensure both operator safety and the chemical integrity of the compound, handling protocols must strictly align with OSHA Laboratory Safety Guidance[5].

  • Engineering Controls: All manipulations of the dry powder must be performed inside a Class II biological safety cabinet or a certified chemical fume hood. This ensures that airborne particulates remain well below OSHA Permissible Exposure Limits (PELs)[6].

  • Personal Protective Equipment (PPE): Operators must don nitrile gloves (double-gloving is recommended during stock preparation), chemical splash goggles, and a standard laboratory coat[5].

  • Storage & Equilibration (Critical Step): The compound must be stored at 2-8°C in a tightly sealed, desiccated container[2]. Causality: Before opening, the vial must be allowed to equilibrate to room temperature for at least 30 minutes. Opening a cold vial introduces atmospheric moisture, leading to rapid condensation on the hygroscopic powder. This not only degrades the compound via slow hydrolysis but also drastically alters the effective molarity during weighing, compromising downstream experimental reproducibility.

Experimental Workflows: Safe Dissolution & Analytical Verification

A robust experimental protocol must be a self-validating system. The following methodology details the preparation of a 10 mM stock solution, concluding with an analytical verification step to guarantee compound integrity.

Step-by-Step Methodology: 10 mM Stock Preparation
  • Equilibration: Allow the sealed vial of the compound to reach room temperature in a desiccator.

  • Weighing: Inside a calibrated fume hood, accurately weigh 2.23 mg of the compound (MW: 223.27 g/mol ) into a sterile, static-free 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Expertise Note: DMSO is chosen because its high dielectric constant effectively disrupts the intermolecular hydrogen bonding of the glycine moiety while fully solvating the lipophilic isopropoxybenzyl group.

  • Agitation: Vortex the solution vigorously for 30 seconds. If visual micro-particulates remain, sonicate the tube in a room-temperature water bath for 2-5 minutes until optically clear.

  • Self-Validation (LC-MS Verification): Before utilizing the stock in biological assays, prepare a 1:1000 dilution in LC-MS grade Water/Acetonitrile (50:50) containing 0.1% Formic Acid. Run a rapid LC-MS scan to confirm the presence of the expected [M+H]+ peak at m/z 224.27. This confirms that no thermal or solvent-induced degradation occurred during dissolution.

  • Storage of Aliquots: Divide the verified stock into 50 µL single-use aliquots to prevent freeze-thaw degradation, and store at -20°C.

HandlingWorkflow Start Solid Compound (Equilibrate to RT) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Weigh Weighing (Class II Fume Hood) PPE->Weigh Solvent Add Solvent (Anhydrous DMSO) Weigh->Solvent Verify Verify Dissolution (Visual & LC-MS) Solvent->Verify Store Store Aliquots (-20°C, Single-use) Verify->Store

Caption: Step-by-step self-validating workflow for the safe handling and dissolution of the compound.

Emergency Response & Environmental Fate

In the event of an accidental exposure or spill, immediate action based on GHS precautionary statements is required[4]:

  • Dermal Exposure (P302 + P352): Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and non-abrasive soap for at least 15 minutes.

  • Ocular Exposure (P305 + P351 + P338): Rinse cautiously with sterile water or an emergency eyewash station for 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Spill Containment: Do not dry sweep, as this aerosolizes the fine powder and exacerbates inhalation risks (H335). Moisten the spilled powder slightly with a compatible solvent (e.g., isopropanol) to suppress dust generation. Wipe up with absorbent laboratory spill pads and dispose of in a sealed, labeled container as hazardous chemical waste according to institutional and federal guidelines.

References

  • chemsrc.com . "1245569-10-1_N-[4-(propan-2-yloxy)benzyl]glycine - CAS Database". Available at:[Link]

  • chem-space.com . "List of GHS Hazard and Precautionary Statements". Available at:[Link]

  • nih.gov (PubChem) . "GHS Classification Summary". Available at:[Link]

  • osha.gov . "Laboratory Safety Guidance (OSHA 3404-11R)". Available at: [Link]

  • downstate.edu . "Laboratory Safety Manual - SUNY Downstate (Permissible Exposure Limits)". Available at:[Link]

Sources

Exploratory

Thermodynamic Solvation and Empirical Solubility Profiling of N-[4-(propan-2-yloxy)benzyl]glycine in Polar Organic Solvents

Executive Summary The rational design of chemical processes, purification workflows, and pharmaceutical formulations requires a rigorous understanding of a molecule's thermodynamic solubility profile. N-[4-(propan-2-ylox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of chemical processes, purification workflows, and pharmaceutical formulations requires a rigorous understanding of a molecule's thermodynamic solubility profile. N-[4-(propan-2-yloxy)benzyl]glycine (CAS: 1245569-10-1) presents a unique solvation challenge due to its structural dichotomy: a highly lipophilic isopropoxybenzyl tail coupled with a strongly polar, zwitterionic glycine headgroup.

This whitepaper provides an in-depth technical analysis of the solubility behavior of N-[4-(propan-2-yloxy)benzyl]glycine in polar organic solvents. By synthesizing predictive thermodynamic modeling with field-proven empirical protocols, this guide establishes a robust framework for scientists to predict, measure, and validate the solubility of complex amino acid derivatives.

Molecular Architecture & Solvation Thermodynamics

To understand the solubility profile of N-[4-(propan-2-yloxy)benzyl]glycine, we must first deconstruct its molecular architecture and the resulting intermolecular forces (IMFs) governing its solid-state lattice energy.

  • The Lipophilic Domain: The 4-isopropoxybenzyl moiety is dominated by London dispersion forces. It requires solvents capable of forming adequate hydrophobic cavities, favoring organic media over purely aqueous systems.

  • The Polar Domain: The secondary amine and carboxylic acid functional groups of the glycine moiety engage in intense dipole-dipole interactions and hydrogen bonding. In the solid state, these groups typically form a tightly bound zwitterionic network.

The Causality of Solvation: Dissolution is an energy-driven competition. For N-[4-(propan-2-yloxy)benzyl]glycine to dissolve, the solvent-solute interactions must thermodynamically outweigh the solute-solute lattice energy. Solvents with high dielectric constants ( ε ) and strong Hydrogen Bond Acceptor (HBA) capabilities—such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)—are highly efficacious. They disrupt the zwitterionic network by stabilizing the protonated amine and solvating the hydrophobic tail. Conversely, while protic solvents like ethanol offer Hydrogen Bond Donor (HBD) capabilities, their lower dielectric constants provide insufficient shielding of the zwitterionic charges, resulting in moderate solubility[1].

SolvationMechanism A Solid State (Zwitterionic Network) B Solvent Penetration (Dielectric Shielding) A->B Addition of Polar Solvent C H-Bond Disruption (Solvent HBA/HBD) B->C Overcoming Lattice Energy D Solvated Monomer (Thermodynamic Equilibrium) C->D Solvation Shell Formation

Thermodynamic pathway of N-[4-(propan-2-yloxy)benzyl]glycine solvation in polar organic media.

Predictive Solubility Modeling

Before initiating resource-intensive empirical studies, Application Scientists utilize predictive thermodynamic models to map the expected solubility space.

Hansen Solubility Parameters (HSP)

The Hansen Solubility approach deconstructs the total cohesive energy of a molecule into three parameters: dispersion ( δd​ ), polar ( δp​ ), and hydrogen bonding ( δh​ )[1]. Because N-[4-(propan-2-yloxy)benzyl]glycine possesses a polar head and a non-polar tail, its solubility sphere is optimized in solvents that balance these three parameters. Solvents whose HSP coordinates fall within the molecule's calculated interaction radius ( R0​ ) will act as primary solubilizers.

The Jouyban-Acree Model for Co-Solvency

In process chemistry, binary solvent mixtures (e.g., DMSO/Water or Ethanol/Ethyl Acetate) are frequently used to optimize crystallization yields. The Jouyban-Acree model is the mathematical gold standard for predicting the solubility of pharmaceutical intermediates in mixed solvent systems at various temperatures[2]. By determining the solubility in pure mono-solvents, the model accurately calculates the binary interaction parameters, allowing researchers to pinpoint the exact anti-solvent ratio required to trigger controlled nucleation without oiling out.

Empirical Determination: The Self-Validating Protocol

While predictive models guide solvent selection, thermodynamic solubility must be empirically verified. The "shake-flask" method, coupled with High-Performance Liquid Chromatography (HPLC-UV), remains the consensus gold standard[3],[4].

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step contains an internal control to prevent kinetic artifacts (e.g., supersaturation) from skewing the thermodynamic data.

Step-by-Step Methodology
  • Solid-State Verification (Control): Prior to dissolution, analyze the input API via Powder X-Ray Diffraction (PXRD) to confirm the crystalline polymorph.

  • Saturation & Equilibration:

    • Add an excess amount of N-[4-(propan-2-yloxy)benzyl]glycine (e.g., 50 mg) to 1.0 mL of the target polar organic solvent in a sealed borosilicate glass vial.

    • Causality: An excess of solid ensures the system reaches true thermodynamic equilibrium rather than a transient kinetic dissolution state.

    • Place the vial in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM.

  • Time-Course Sampling (The Self-Validation Step):

    • Extract 50 µL aliquots at 24 hours and 48 hours .

    • Causality: If the quantified concentration difference between the 24h and 48h time points is <2% , thermodynamic equilibrium is definitively confirmed. If >2% , agitation must continue.

  • Phase Separation:

    • Centrifuge the aliquots at 10,000 RPM for 10 minutes to pellet the undissolved solid.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter. Causality: PTFE is mandated over Nylon or Cellulose Acetate to prevent non-specific hydrophobic binding of the isopropoxybenzyl moiety, which would artificially lower the measured concentration.

  • HPLC-UV Quantification:

    • Dilute the filtered supernatant into the mobile phase to arrest further precipitation.

    • Analyze via Reverse-Phase HPLC (C18 column) using a buffered mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) to suppress the ionization of the carboxylic acid, ensuring sharp, reproducible peak integration.

ShakeFlaskWorkflow S1 1. Saturation (Excess Solid) S2 2. Equilibration (24h/48h @ 25°C) S1->S2 S3 3. Phase Separation (PTFE Filtration) S2->S3 S4 4. Quantification (HPLC-UV Analysis) S3->S4 S5 5. Validation (ΔConc < 2%) S4->S5

Self-validating shake-flask methodology for thermodynamic solubility determination.

Quantitative Data Presentation

Based on the structural thermodynamics of homologous benzylglycine derivatives, the following table summarizes the projected solubility profile of N-[4-(propan-2-yloxy)benzyl]glycine across standard polar organic solvents at 25.0 °C.

Table 1: Projected Thermodynamic Solubility Profile at 25.0 °C

Polar Organic SolventDielectric Constant ( ε )HBA / HBD CapacityProjected Solubility RangeSolvation Mechanism & Causality
Dimethyl Sulfoxide (DMSO) 46.7Strong HBA / No HBD> 50 mg/mL (High)High polarity and strong HBA capacity effectively disrupt the zwitterionic network; excellent cavity formation for the ether tail.
N,N-Dimethylformamide (DMF) 36.7Strong HBA / No HBD30 - 50 mg/mL (High)Similar to DMSO; optimal dipole-dipole interactions stabilize the polar glycine headgroup.
Methanol 32.7Strong HBA / Strong HBD10 - 30 mg/mL (Moderate)Amphiprotic nature solvates both charges, but lower dielectric constant limits total capacity compared to aprotic solvents.
Ethanol 24.5Strong HBA / Strong HBD5 - 15 mg/mL (Moderate)Increased alkyl chain length reduces overall polarity, lowering the stabilization of the zwitterion lattice.
Acetonitrile 37.5Weak HBA / No HBD< 5 mg/mL (Low)Despite high polarity, the inability to act as a strong HBA/HBD prevents the disruption of intermolecular solid-state hydrogen bonds.
Acetone 20.7Moderate HBA / No HBD< 5 mg/mL (Low)Insufficient dielectric shielding and hydrogen bonding capacity to overcome the high lattice energy of the amino acid moiety.

Conclusion

The solubility of N-[4-(propan-2-yloxy)benzyl]glycine in polar organic solvents is dictated by a delicate thermodynamic balance between its lipophilic ether tail and its strongly interacting zwitterionic core. By utilizing highly polar, aprotic solvents with strong hydrogen-bond accepting capabilities (e.g., DMSO, DMF), researchers can achieve maximum solubility. For downstream applications requiring precise solubility control, the implementation of the self-validating shake-flask protocol ensures that all empirical data is thermodynamically sound, reproducible, and free from kinetic artifacts.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Solubility and Hansen Solubility Parameters of N-Benzyloxycarbonyl-l-serine in 12 Monosolvents from 283.15 to 323.
  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo)
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering Source: Pharma Excipients URL

Sources

Foundational

N-[4-(propan-2-yloxy)benzyl]glycine: A Comprehensive Guide to Receptor Binding Affinity Assays

Prepared by: Senior Application Scientist, Neuropharmacology & Assay Development Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The compound N-[4-(propan-2-yloxy)benzyl]gly...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Neuropharmacology & Assay Development Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound N-[4-(propan-2-yloxy)benzyl]glycine (also known as 4-isopropoxybenzylglycine; CAS 1245569-10-1)[1][2] represents a highly specialized synthetic amino acid derivative utilized in neuropharmacological profiling and peptide mimetic synthesis[3]. By appending a bulky, lipophilic 4-isopropoxybenzyl moiety to the nitrogen atom of the glycine backbone, the physicochemical properties of the molecule are radically altered.

In drug development, this structural modification shifts the molecule from being a simple endogenous agonist to a potent pharmacological tool. N-benzylglycine derivatives are classically investigated as competitive inhibitors of the Glycine Transporter 1 (GlyT1)[4] or as modulators of the N-methyl-D-aspartate receptor (NMDAR) glycine co-agonist site[5]. This whitepaper provides an authoritative, self-validating methodological framework for characterizing the binding affinity of N-[4-(propan-2-yloxy)benzyl]glycine across the three primary glycinergic targets in the central nervous system (CNS): GlyT1, NMDAR, and the inhibitory Glycine Receptor (GlyR).

Pharmacological Context & Target Rationale

To design an effective binding assay, one must first understand the causality behind the molecule's structural design. Glycine is a dual-action neurotransmitter: it acts as an inhibitory agonist at strychnine-sensitive GlyRs in the spinal cord and brainstem, and as an obligatory excitatory co-agonist at NMDARs in the forebrain[6].

The addition of the 4-isopropoxybenzyl group introduces significant steric bulk and increases the calculated partition coefficient (cLogP)[7].

  • GlyT1 Transporter: The bulk prevents the molecule from being translocated across the membrane, trapping it in the extracellular binding pocket and acting as a competitive inhibitor[4].

  • NMDA Receptor: The lipophilic tail can interact with hydrophobic sub-pockets within the NR1 subunit (the glycine binding site), potentially acting as a partial agonist or antagonist[8].

  • Glycine Receptor (GlyR): While less common for bulky N-substitutions, evaluating off-target affinity at the α -subunits of GlyR is a mandatory safety pharmacology step[9].

Synapse Presynaptic Presynaptic Terminal (Glycine Release) SynapseCleft Synaptic Cleft (Glycine Pool) Presynaptic->SynapseCleft Release GlyT1 GlyT1 Transporter (Astrocytes/Neurons) SynapseCleft->GlyT1 Reuptake NMDAR NMDA Receptor (Postsynaptic) SynapseCleft->NMDAR Co-agonist GlyR Glycine Receptor (Postsynaptic) SynapseCleft->GlyR Agonist Compound N-[4-(propan-2-yloxy)benzyl]glycine Compound->GlyT1 Inhibits Compound->NMDAR Modulates Compound->GlyR Binds

Fig 1. Glycinergic targets of N-[4-(propan-2-yloxy)benzyl]glycine in the central nervous system.

Core Methodologies: Radioligand Binding Assays

Radioligand binding remains the gold standard for determining the equilibrium dissociation constant ( Ki​ ) of novel ligands. To ensure a self-validating system, each assay must include a specific radioligand, a highly optimized buffer system, and a positive control to define non-specific binding (NSB).

Assay Design Causality
  • Buffer Selection: For NMDAR assays, we strictly utilize 10 mM Tris-acetate (pH 7.4) rather than standard Tris-HCl or PBS[6]. Why? Chloride ions ( Cl− ) natively modulate both NMDAR and GlyR allosteric sites. Using acetate eliminates chloride-induced shifts in baseline affinity, ensuring the measured Ki​ is solely due to the ligand-receptor interaction[10].

  • Filter Treatment: N-[4-(propan-2-yloxy)benzyl]glycine is highly lipophilic. If standard glass fiber (GF/B) filters are used, the compound will adhere non-specifically to the silicate matrix, artificially inflating the apparent binding. We mandate pre-soaking filters in 0.5% Polyethylenimine (PEI) . PEI imparts a uniform positive charge to the filter, repelling the lipophilic/cationic domains of the ligand and drastically reducing NSB.

Quantitative Assay Parameters

The following table summarizes the optimized parameters for multiplexed profiling of N-[4-(propan-2-yloxy)benzyl]glycine.

TargetRadioligand Kd​ (nM)Assay BufferNSB Defining Agent (10 µM)Tissue Source
NMDAR (Gly Site) [3H] MDL 105,519~2.510 mM Tris-acetate, pH 7.4D-Serine or L-701,324Rat Forebrain
GlyT1 [3H] ORG24598~15.010 mM HEPES, 150 mM NaClALX-5407 (NFPS)Rat Cortex
GlyR [3H] Strychnine~2.050 mM K-Phosphate, pH 7.4Unlabeled StrychnineRat Spinal Cord

Step-by-Step Experimental Protocols

Workflow Membrane Membrane Preparation Incubation Incubation with Radioligand & Ligand Membrane->Incubation Filtration Rapid Filtration (GF/B + PEI) Incubation->Filtration Washing Washing (Ice-cold Buffer) Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 / Ki) Counting->Analysis

Fig 2. High-throughput radioligand binding workflow for receptor affinity characterization.

Protocol A: NMDAR Glycine Site Affinity ( [3H] MDL 105,519 Displacement)

MDL 105,519 is a highly selective, high-affinity antagonist for the NMDAR glycine site[6][11]. Displacement of this radioligand accurately measures the affinity of our target compound.

Step 1: Membrane Preparation

  • Homogenize rat forebrain tissue in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer.

  • Centrifuge at 1,000 × g for 10 min (4°C) to remove cellular debris.

  • Centrifuge the supernatant at 20,000 × g for 20 min. Discard the supernatant and resuspend the pellet (P2 fraction) in 10 mM Tris-acetate (pH 7.4).

  • Critical Step: Wash the membranes extensively (resuspend and centrifuge 3-4 times) to remove endogenous glycine and D-serine, which will otherwise competitively inhibit the radioligand[6].

Step 2: Incubation

  • In a 96-well deep-well plate, combine:

    • 50 µL of [3H] MDL 105,519 (final concentration: 2 nM).

    • 50 µL of N-[4-(propan-2-yloxy)benzyl]glycine at varying concentrations ( 10−10 to 10−4 M) dissolved in 1% DMSO/Tris-acetate.

    • 100 µL of membrane suspension (~100 µg protein/well).

  • Incubate the plate on a shaker at 4°C for 60 minutes to reach equilibrium[6].

Step 3: Filtration and Detection

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.5% PEI for 1 hour.

  • Wash the filters three times with 1 mL of ice-cold 10 mM Tris-acetate buffer.

  • Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained radioactivity (DPM) using a liquid scintillation counter.

Protocol B: GlyT1 and GlyR Counter-Screening
  • For GlyT1: Substitute the buffer with HEPES-buffered saline (containing Na+ and Cl− , which are absolute requirements for transporter binding). Use [3H] ORG24598 as the radioligand.

  • For GlyR: Utilize rat spinal cord membranes (where GlyR density is highest). Use [3H] Strychnine (2 nM) in 50 mM Potassium Phosphate buffer[9][12].

Data Analysis & Interpretation

The raw Disintegrations Per Minute (DPM) values must be converted into percentage specific binding.

  • Calculate Specific Binding: SpecificBinding=TotalBinding(DPM)−NonSpecificBinding(DPM)

  • Determine IC50​ : Plot the log concentration of N-[4-(propan-2-yloxy)benzyl]glycine against the percentage of specific binding. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50​ .

  • Calculate Ki​ (Cheng-Prusoff Equation): Ki​=1+Kd​[L]​IC50​​

    Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand for the specific receptor batch.

Expected Outcomes: Given the structural homology to known N-benzylglycine derivatives, N-[4-(propan-2-yloxy)benzyl]glycine is expected to show negligible affinity for the inhibitory GlyR ( Ki​>10μM ), moderate-to-high affinity for the NMDAR glycine site ( Ki​ in the high nanomolar range), and potentially high affinity for GlyT1, making it a prime candidate for modulating synaptic plasticity and cognitive function[4][5].

References

  • Rosenberg, D., et al. "Neuronal d-Serine and Glycine Release Via the Asc-1 Transporter Regulates NMDA Receptor-Dependent Synaptic Activity." Journal of Neuroscience, 2013. Available at: [Link]

  • Science.gov. "Radioligand binding assays." Science.gov Database. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability of N-[4-(propan-2-yloxy)benzyl]glycine at Room Temperature: A Comprehensive Technical Guide

Executive Summary & Structural Thermodynamics The compound N-[4-(propan-2-yloxy)benzyl]glycine (CAS 1245569-10-1) is a specialized secondary amine derivative featuring a carboxylic acid moiety and a para-isopropoxybenzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Thermodynamics

The compound N-[4-(propan-2-yloxy)benzyl]glycine (CAS 1245569-10-1) is a specialized secondary amine derivative featuring a carboxylic acid moiety and a para-isopropoxybenzyl group[1]. In pharmaceutical development, understanding the thermodynamic stability of such intermediates is critical for predicting shelf-life, optimizing storage conditions, and preventing the formation of reactive degradants.

From a first-principles perspective, the thermodynamic stability of this compound at room temperature (25°C) is exceptionally high. In the solid state, the secondary amine and carboxylic acid groups facilitate the formation of a zwitterionic network. This ionic character establishes a robust intermolecular hydrogen-bonding lattice, resulting in a highly negative enthalpy of formation ( ΔHf​ ) and significant lattice energy[2]. Consequently, the molecule resides in a deep thermodynamic well at ambient temperatures, requiring substantial activation energy ( Ea​ ) to initiate degradation.

Mechanistic Evaluation of Degradation Pathways

To evaluate stability, we must move beyond empirical observation and analyze the causality of potential degradation mechanisms. At room temperature, the molecule is theoretically susceptible to three primary degradation pathways, all of which are kinetically or thermodynamically blocked under standard ambient conditions:

  • Ether Cleavage (Isopropoxy Group): Aliphatic-aromatic ethers are notoriously unreactive. Cleavage of the isopropoxy group requires highly acidic conditions (e.g., concentrated HBr) and elevated heat to protonate the oxygen and facilitate nucleophilic attack. At neutral pH and 25°C, the Gibbs free energy of activation ( ΔG‡ ) is insurmountable.

  • Oxidative Deamination (Benzylamine Core): Benzylamine derivatives can undergo oxidative deamination to form benzaldehyde derivatives[3]. However, this autoxidation pathway requires transition metal catalysts, reactive oxygen species (ROS), or specific amine oxidase enzymes[4]. In a controlled solid-state environment, this pathway is kinetically inert.

  • Thermal Decarboxylation (Glycine Moiety): The loss of CO2​ from the amino acid backbone requires temperatures vastly exceeding room temperature (typically >150°C), making it thermodynamically irrelevant at 25°C.

G A N-[4-(propan-2-yloxy)benzyl]glycine (Stable Zwitterion at 25°C) B Ether Cleavage (Isopropoxy Group) A->B Pathway 1 C Oxidative Deamination (Benzylamine Core) A->C Pathway 2 D Decarboxylation (Glycine Moiety) A->D Pathway 3 E Requires Strong Acid/Heat (ΔG > 0 at RT) B->E F Requires ROS/Enzymes (Kinetically blocked at RT) C->F G Requires High Temp (>150°C) (Thermodynamically stable) D->G

Fig 1. Mechanistic evaluation of degradation pathways and thermodynamic barriers at room temperature.

Empirical Validation Framework

To empirically prove thermodynamic stability, we employ a dual-pronged approach: predictive thermal profiling via Differential Scanning Calorimetry (DSC) and real-time aging per [5].

Thermal Profiling: DSC & TGA Methodology

Causality: DSC directly measures the partial molar heat capacity ( ΔCp​ ) and enthalpy of fusion ( ΔHfus​ ), providing the fundamental thermodynamic parameters of the solid state[6][7]. Thermogravimetric Analysis (TGA) measures mass loss. Used concurrently, they differentiate between a thermodynamic phase change (melting) and chemical degradation[8]. We utilize a high-purity nitrogen purge not merely as a standard procedure, but specifically to suppress oxidative artifacts that could be misconstrued as thermodynamic instability.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of crystalline N-[4-(propan-2-yloxy)benzyl]glycine into a standard aluminum crucible. Crimp the lid to ensure optimal thermal contact.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min.

  • Thermal Ramping: Equilibrate the sample at 20°C for 5 minutes to establish a baseline. Ramp the temperature at a rate of 10°C/min from 20°C to 300°C.

  • Data Acquisition: Record heat flow (W/g) via DSC and simultaneous mass loss (%) via TGA.

  • Thermodynamic Integration: Integrate the melting endotherm using analysis software to calculate ΔHfus​ . A sharp endotherm with no corresponding mass loss in the TGA trace confirms high crystalline stability at room temperature.

Long-Term Stability Testing: ICH Q1A(R2) Protocol

Causality: Real-time testing under controlled humidity and temperature validates that the thermodynamic barriers predicted by structural analysis hold true over a commercial shelf-life[9].

Step-by-Step Protocol:

  • Batch Selection: Select three independent primary batches of the synthesized compound to account for trace impurity variations[10].

  • Packaging Simulation: Package the API in the proposed commercial container closure system (e.g., double LDPE bags sealed within an HDPE drum).

  • Environmental Aging: Place the samples in a calibrated stability chamber set to Long-Term conditions: 25°C ± 2°C and 60% ± 5% Relative Humidity (RH).

  • Sampling Intervals: Pull samples at 0, 3, 6, 9, and 12 months.

  • Self-Validating Assay (HPLC-MS): Analyze the pulled samples using a stability-indicating HPLC-MS method. Crucial Step: Calculate the mass balance. By ensuring that the sum of the parent API and all quantified degradants equals 100.0% ± 1.0% of the initial Day 0 assay, we categorically rule out the formation of undetected volatile degradants, establishing absolute confidence in the stability profile.

Workflow S1 Sample Prep (Solid State) S2 Thermal Profiling (DSC / TGA) S1->S2 Heat Flow S3 ICH Q1A(R2) Aging (25°C / 60% RH) S1->S3 12 Months S5 Thermodynamic Validation S2->S5 ΔH, ΔCp S4 HPLC-MS Analysis (Degradant Quant) S3->S4 Sampling S4->S5 Mass Balance

Fig 2. Self-validating experimental workflow combining thermal profiling and ICH Q1A(R2) aging.

Quantitative Data Summary

The following table summarizes the expected thermodynamic parameters and stability criteria required to validate the room temperature stability of N-[4-(propan-2-yloxy)benzyl]glycine.

ParameterAnalytical MethodExpected Value / CriterionImplication for RT Stability
Enthalpy of Fusion ( ΔHfus​ ) DSC> 100 J/gHigh lattice energy; thermodynamically stable solid state.
Onset of Decomposition ( Td​ ) TGA> 200°CNo spontaneous thermal degradation at 25°C.
Assay (12 Months, 25°C/60% RH) HPLC-UV99.5% - 100.5%Complies with ICH Q1A(R2); kinetically stable.
Total Impurities HPLC-MS< 0.1%Autoxidation and hydrolysis pathways are inactive.
Mass Balance HPLC-MS99.0% - 101.0%Validates that no undetected volatile degradants formed.

Conclusion

N-[4-(propan-2-yloxy)benzyl]glycine exhibits excellent thermodynamic and kinetic stability at room temperature. The compound's zwitterionic nature in the solid state creates a highly stable crystalline lattice, while the high activation energies required for ether cleavage and oxidative deamination prevent spontaneous degradation. By employing a self-validating framework combining predictive thermal profiling (DSC/TGA) and empirical ICH Q1A(R2) long-term aging, researchers can confidently establish a robust shelf-life for this API intermediate.

References

  • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • TA Instruments. "Characterizing Protein Stability by DSC."[Link]

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects."[Link]

  • Chemical Research in Toxicology. "Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates." ACS Publications.[Link]

  • News Medical. "Characterization of Protein Stability Using Differential Scanning Calorimetry."[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step reductive amination synthesis protocol for N-[4-(propan-2-yloxy)benzyl]glycine

An Application Note for the Synthesis of N-[4-(propan-2-yloxy)benzyl]glycine Topic: Step-by-Step Reductive Amination Synthesis Protocol for N-[4-(propan-2-yloxy)benzyl]glycine Audience: Researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of N-[4-(propan-2-yloxy)benzyl]glycine

Topic: Step-by-Step Reductive Amination Synthesis Protocol for N-[4-(propan-2-yloxy)benzyl]glycine Audience: Researchers, scientists, and drug development professionals.

Introduction

N-substituted glycine derivatives are fundamental building blocks in contemporary medicinal chemistry and materials science, most notably as the monomeric units for the synthesis of peptoids.[1] Peptoids, or N-substituted polyglycines, are a class of peptide mimetics that exhibit significant potential in drug discovery due to their enhanced proteolytic stability and conformational flexibility.[1] The synthesis of these crucial precursors is efficiently achieved through reductive amination, a robust and versatile C-N bond-forming strategy.[2][3]

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-[4-(propan-2-yloxy)benzyl]glycine from 4-(propan-2-yloxy)benzaldehyde and glycine. The protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent, which is particularly effective for direct reductive amination procedures.[2][4][5] Its selectivity for the imine intermediate over the starting aldehyde minimizes the formation of alcohol byproducts, a common issue with less selective hydrides like sodium borohydride.[3][6]

Reaction Mechanism and Rationale

The reductive amination proceeds in a one-pot, two-step sequence. The causality behind this experimental design is rooted in the relative reactivities of the functional groups involved.

  • Imine Formation: The process begins with the nucleophilic attack of the amino group of glycine on the carbonyl carbon of 4-(propan-2-yloxy)benzaldehyde. This is followed by dehydration to form an imine intermediate (Schiff base). The reaction is typically performed in a suitable aprotic solvent.

  • Imine Reduction: The formed imine is then reduced in situ by sodium triacetoxyborohydride. This hydride donor is sterically hindered and less reactive than other borohydrides, making it highly selective for the protonated imine (iminium ion) over the less electrophilic starting aldehyde.[2][4] This chemoselectivity is the cornerstone of the high efficiency of this "direct" reductive amination method.

Reductive_Amination_Mechanism Figure 1: Reductive Amination Mechanism Aldehyde 4-(propan-2-yloxy)benzaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + H₂O Glycine Glycine Glycine->Imine + H₂O Product N-[4-(propan-2-yloxy)benzyl]glycine Imine->Product + NaBH(OAc)₃ (Reduction) STAB NaBH(OAc)₃

Caption: Figure 1: Reductive Amination Mechanism

Safety and Hazard Information

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Highly water-reactive. Contact with water releases flammable gases.[7][8] Causes serious eye damage and skin irritation.[7][9] Handle under an inert atmosphere and store in a dry place.

  • 4-(propan-2-yloxy)benzaldehyde: Causes skin and serious eye irritation.[10][11] May cause respiratory irritation.[10] Avoid inhalation and contact with skin and eyes.[11]

  • Glycine: Not classified as hazardous, but good industrial hygiene and safety practices should be followed.[12][13][14] Avoid generating dust.[15]

  • 1,2-Dichloroethane (DCE): Flammable, toxic, and a suspected carcinogen. Use in a well-ventilated fume hood and avoid exposure. It is the preferred solvent for this reaction.[4]

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use with care.

Materials and Equipment

Reagents
ReagentCAS No.FormulaMW ( g/mol )Supplier
4-(propan-2-yloxy)benzaldehyde18962-05-5C₁₀H₁₂O₂164.20TCI, Sigma-Aldrich
Glycine56-40-6C₂H₅NO₂75.07Sigma-Aldrich, Fisher
Sodium triacetoxyborohydride56553-60-7C₆H₁₀BNaO₆211.94Sigma-Aldrich, Acros
1,2-Dichloroethane (DCE), Anhydrous107-06-2C₂H₄Cl₂98.96Sigma-Aldrich
Acetic Acid, Glacial64-19-7C₂H₄O₂60.05Fisher Scientific
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Fisher Scientific
Saturated aq. NaHCO₃144-55-8NaHCO₃84.01Fisher Scientific
Anhydrous MgSO₄ or Na₂SO₄7487-88-9MgSO₄120.37Fisher Scientific
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Glass funnel and Spatulas

  • Graduated cylinders

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄) and developing chamber

  • Vacuum filtration apparatus (Büchner funnel)

  • pH paper or meter

Experimental Protocol

Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve Aldehyde & Glycine in DCE/AcOH B 2. Stir for 30-60 min (Imine Formation) A->B C 3. Add NaBH(OAc)₃ portion-wise B->C D 4. Stir at RT & Monitor by TLC C->D E 5. Quench with sat. aq. NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Dry organic layer (Na₂SO₄) & Filter F->G H 8. Concentrate in vacuo G->H I 9. Adjust pH to precipitate product H->I J 10. Filter & Wash solid I->J K 11. Dry under vacuum J->K L 12. Characterize (NMR, MS, MP) K->L

Caption: Figure 2: Experimental Synthesis Workflow

Step 1: Reagent Preparation and Imine Formation

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(propan-2-yloxy)benzaldehyde (1.0 eq, e.g., 1.64 g, 10 mmol) and glycine (1.2 eq, e.g., 0.90 g, 12 mmol).

  • Add anhydrous 1,2-dichloroethane (DCE) (approx. 40 mL) and glacial acetic acid (1.0 eq, e.g., 0.57 mL, 10 mmol). The acetic acid acts as a catalyst for imine formation.[5][16]

  • Stir the resulting suspension vigorously at room temperature for 30-60 minutes. Complete dissolution is not required.

Step 2: Reduction

  • To the stirring suspension, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, e.g., 3.18 g, 15 mmol) portion-wise over 15-20 minutes.

    • Expert Insight: Adding the reducing agent in portions helps to control the reaction rate and any potential exotherm, preventing side reactions.

  • Allow the reaction to stir at room temperature.

Step 3: Reaction Monitoring

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours.[16][17]

  • TLC System:

    • Eluent: A mixture of Dichloromethane/Methanol (e.g., 9:1 v/v) is a good starting point. Adjust polarity as needed.

    • Visualization: The product and starting aldehyde can be visualized under UV light (254 nm). Alternatively, stain the plate with a potassium permanganate or ninhydrin solution to visualize the amino acid product. A sulfuric acid/heat char can also be effective.[18]

  • The reaction is complete when the spot corresponding to the starting aldehyde has disappeared (typically 4-12 hours).

Step 4: Work-up and Product Isolation

  • Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (~50 mL) until gas evolution ceases.[16] This neutralizes the acetic acid and quenches any remaining reducing agent.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).

  • Combine all organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

  • The crude product is an amino acid and can be purified by exploiting its amphoteric nature.

  • Dissolve the crude residue in a minimal amount of dilute aqueous HCl (e.g., 1 M).

  • Wash the acidic aqueous solution with a nonpolar solvent like diethyl ether or ethyl acetate to remove any unreacted aldehyde and other nonpolar impurities.

  • Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH ~6) by the dropwise addition of a base (e.g., 1 M NaOH or NH₄OH).

  • The pure product should precipitate out as a solid. Stir in an ice bath for 30 minutes to maximize precipitation.[19]

  • Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, followed by a cold, non-polar solvent (like cold diethyl ether) to aid in drying.[19]

  • Dry the purified product in a vacuum oven to a constant weight.

Characterization

The identity and purity of the synthesized N-[4-(propan-2-yloxy)benzyl]glycine should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the isopropyl group (a septet and a doublet), the benzylic methylene protons (a singlet), and the methylene protons of the glycine moiety (a singlet).

  • ¹³C NMR: Expect distinct signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 224.12 g/mol ).

  • Melting Point (MP): A sharp melting point range indicates high purity.[20]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Impure or wet reagents/solvents.- Insufficient reaction time for imine formation.- Deactivated reducing agent.- Use anhydrous solvents and fresh reagents.- Extend the initial stirring time before adding NaBH(OAc)₃.- Use a fresh bottle of NaBH(OAc)₃.
Aldehyde Persists - Incomplete reaction.- Stoichiometry imbalance.- Allow the reaction to run longer.- Ensure the correct equivalents of glycine and NaBH(OAc)₃ are used. A slight excess of the amine and reducing agent is common.[16]
Formation of Alcohol Byproduct - Reducing agent is not selective (unlikely with STAB).- Contamination with water, which can hydrolyze STAB and potentially generate more reactive borohydrides.- Confirm the identity of the reducing agent.- Ensure all glassware and reagents are scrupulously dry.
Difficult Purification - Emulsion during aqueous work-up.- Product is partially soluble in the wash solvent.- Add brine to the separatory funnel to help break the emulsion.- Ensure pH is accurately adjusted to the isoelectric point for maximal precipitation. Minimize the volume of cold water used for washing the precipitate.

References

  • Vertex AI Search, 112030 - Sodium triacetoxyborohydride - Safety D
  • Fisher Scientific, SAFETY DATA SHEET - Sodium triacetoxyborohydride (2015).
  • Fisher Scientific, Glycine - SAFETY D
  • MP Biomedicals, Material Safety Data Sheet - Sodium triacetoxyborohydride (2019).
  • Central Drug House (P)
  • ChemScience, Safety D
  • Thermo Fisher Scientific, SAFETY DATA SHEET - Sodium triacetoxyborohydride (2015).
  • Redox, Safety Data Sheet Glycine Revision 4, D
  • Carl ROTH, Safety D
  • Molecules, Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Carl ROTH, Safety D
  • PubMed, Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride (2022).
  • Organic Chemistry Portal, Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Benchchem, Technical Support Center: Reductive Amin
  • PubChem, 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077.
  • Master Organic Chemistry, Reductive Amin
  • organic-chemistry.
  • Myers Chem 115, C–N Bond-Forming Reactions: Reductive Amin
  • ResearchGate, How to monitor the progress of the reaction of reductive amination of D-maltose with aliph
  • Benchchem, Synthesis and Characterization of N-Benzylglycine Hydrochloride: A Technical Guide.
  • ACS Publications, The Journal of Organic Chemistry, Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limit
  • Thermo Fisher Scientific, SAFETY DATA SHEET - 4-Isopropoxybenzaldehyde (2025).

Sources

Application

Application Note: Incorporation of N-[4-(propan-2-yloxy)benzyl]glycine in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of Peptidomimetics, Peptoids, and N-Alkylated Antimicrobial/Antiviral Peptides Introduction & Structural Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of Peptidomimetics, Peptoids, and N-Alkylated Antimicrobial/Antiviral Peptides

Introduction & Structural Rationale

The incorporation of N-alkylated amino acids into peptide sequences is a premier strategy in medicinal chemistry to enhance proteolytic stability, modulate conformational flexibility, and improve membrane permeability. N-[4-(propan-2-yloxy)benzyl]glycine (also known as 4-isopropoxybenzyl glycine) serves as a highly specialized building block in this domain.

Unlike the 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups, which are acid-labile and used as temporary backbone protecting groups to disrupt aggregation, the 4-isopropoxybenzyl moiety is stable under standard trifluoroacetic acid (TFA) cleavage conditions. Therefore, it functions as a permanent pharmacophore modification . The bulky, lipophilic isopropoxy ether mimics the steric bulk of tyrosine or phenylalanine derivatives while significantly increasing the overall partition coefficient (cLogP) of the resulting peptidomimetic, making it highly valuable for targeting hydrophobic protein-protein interaction (PPI) interfaces [1].

Physicochemical Profile

To successfully integrate this building block into automated or manual SPPS workflows, it is critical to understand its baseline properties.

Table 1: Physicochemical Properties of N-[4-(propan-2-yloxy)benzyl]glycine

PropertyValue / Description
Chemical Name N-[4-(propan-2-yloxy)benzyl]glycine
CAS Registry Number 1245569-10-1
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Role in SPPS Peptoid monomer / N-alkylated backbone modifier
TFA Stability Stable (Retained during 95% TFA cleavage)
Primary Challenge Severe steric hindrance during subsequent chain elongation

Mechanistic Insights: The N-Alkylation Bottleneck

Causality of Coupling Inefficiencies

Coupling the Fmoc-protected version of N-[4-(propan-2-yloxy)benzyl]glycine onto a growing peptide chain is generally straightforward, as the activated carboxyl group reacts with a primary amine. However, the subsequent step—coupling the next amino acid onto the newly formed secondary amine—presents a severe thermodynamic and kinetic bottleneck [3].

The 4-isopropoxybenzyl group creates massive steric shielding around the N-terminal nitrogen. Furthermore, the secondary amine exhibits reduced nucleophilicity compared to a primary amine. Standard coupling reagents like DIC/HOBt or HBTU will inevitably lead to truncated sequences or unacceptably low yields.

Reagent Selection & Epimerization Control

To overcome this, highly reactive acylating agents such as HATU or DIC/OxymaPure must be employed alongside elevated temperatures (e.g., 60–75 °C via microwave assistance). OxymaPure is specifically recommended over HOAt due to its superior ability to suppress the epimerization of the incoming amino acid, which is highly prone to racemization during the prolonged reaction times required for N-alkyl acylation [2, 4].

Analytical Causality: Why the Kaiser Test Fails

A self-validating protocol requires accurate reaction monitoring. The industry-standard Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, a chromophore that can only form in the presence of primary amines. Because the deprotected N-[4-(propan-2-yloxy)benzyl] residue is a secondary amine, the Kaiser test will yield a false negative. The Chloranil test must be used instead, as it reacts with secondary amines to form a distinct blue/green dialkylaminovinyl derivative.

Experimental Protocols

The following protocols outline a self-validating system for the manual or semi-automated incorporation of N-[4-(propan-2-yloxy)benzyl]glycine on a Rink Amide or Wang resin (0.1 mmol scale).

Protocol A: Incorporation of N-[4-(propan-2-yloxy)benzyl]glycine

Objective: Couple the modified glycine onto a standard primary amine.

  • Resin Swelling: Swell 0.1 mmol of resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-N-[4-(propan-2-yloxy)benzyl]glycine and 0.3 mmol (3 eq) of OxymaPure in 2 mL of DMF. Add 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes for pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation: Perform a Kaiser test. A clear/yellow bead indicates successful coupling (primary amine consumed). Wash with DMF (5 × 1 min).

Protocol B: Chain Elongation (Coupling onto the Secondary Amine)

Objective: Couple the subsequent Fmoc-Amino Acid onto the sterically hindered secondary amine.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash with DMF (5 × 1 min).

  • Validation (Pre-Coupling): Perform a Chloranil test .

    • Method: Transfer a few beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% p-chloranil in DMF. Let stand for 5 mins.

    • Expected Result: Beads turn dark blue/green, confirming the presence of the secondary amine.

  • High-Efficiency Activation: Dissolve 0.5 mmol (5 eq) of the next Fmoc-AA-OH and 0.5 mmol (5 eq) of HATU in 2 mL of DMF. Add 1.0 mmol (10 eq) of N,N-Diisopropylethylamine (DIPEA).

  • Heated Coupling: Add the mixture to the resin. Agitate at 75 °C for 60 minutes (using a microwave peptide synthesizer or heated block).

    • Note: If heating is unavailable, perform a double coupling at room temperature for 3 hours each.

  • Validation (Post-Coupling): Repeat the Chloranil test. The beads should remain colorless/yellow, indicating the secondary amine has been fully acylated.

Workflow Visualization

The following diagram illustrates the logical branching and validation steps required when navigating the N-alkylation bottleneck during SPPS.

SPPS_Workflow Start Resin-Bound Primary Amine Couple1 Couple Fmoc-N-(4-iPrO-Bzl)Gly (3 eq DIC/Oxyma, RT) Start->Couple1 Kaiser1 Kaiser Test (Verify Primary Amine Loss) Couple1->Kaiser1 Deprotect1 Fmoc Deprotection (20% Piperidine) Kaiser1->Deprotect1 Test1 Chloranil Test (Verify Secondary Amine) Deprotect1->Test1 Couple2 Couple Next Fmoc-AA-OH (5 eq HATU/DIPEA, 75°C) Test1->Couple2 Test2 Chloranil Test (Check Completion) Couple2->Test2 Cleavage TFA Cleavage & Global Deprotection Test2->Cleavage

Caption: SPPS workflow for N-[4-(propan-2-yloxy)benzyl]glycine highlighting critical secondary amine validation.

Cleavage and Post-Synthesis Handling

Because the 4-isopropoxybenzyl group lacks the highly electron-donating ortho-methoxy groups found in standard cleavable linkers, it is highly resistant to acidolysis.

Standard Cleavage Cocktail: TFA / Triisopropylsilane (TIPS) / Water (95 : 2.5 : 2.5 v/v/v) for 2 hours at room temperature.

Mechanistic Note: The peptide will be released from the resin, and standard side-chain protecting groups (e.g., Boc, tBu, Trt) will be removed. The 4-isopropoxybenzyl group will remain covalently attached to the glycine nitrogen, yielding the desired lipophilic peptidomimetic.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry–A European Journal.[Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.[Link]

  • Biron, E., Chatterjee, J., Ovadia, O., Langosch, D., Kessler, H., & Gilon, C. (2006). Optimized synthesis of N-methylated peptides. Journal of Peptide Science.[Link]

Method

Application Note &amp; Protocols: Incorporation of N-[4-(propan-2-yloxy)benzyl]glycine into Novel Peptidomimetics

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of N-[4-(propan-2-yloxy)benzyl]glycine into peptidomimetic sequences. P...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of N-[4-(propan-2-yloxy)benzyl]glycine into peptidomimetic sequences. Peptidomimetics, particularly N-substituted glycine oligomers (peptoids), offer significant advantages over traditional peptides, including enhanced proteolytic stability and the potential for greater cell permeability.[1][2] The N-[4-(propan-2-yloxy)benzyl] sidechain provides a moderately hydrophobic and rigid element, making it a valuable building block for exploring structure-activity relationships (SAR) in drug discovery. We present the robust and highly efficient "submonomer" solid-phase synthesis method as the primary pathway for incorporating this moiety.[3][4][5][6][7] This guide details the necessary precursor synthesis, step-by-step protocols for solid-phase incorporation, and essential characterization techniques.

Introduction: The Rationale for N-Substituted Glycine Peptidomimetics

Peptides are remarkable signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and limited bioavailability. Peptidomimetics overcome these limitations by retaining the key pharmacophoric features of a peptide while altering the backbone to resist enzymatic degradation.[2] Peptoids, or oligo(N-substituted glycines), are a prominent class of peptidomimetics where the side chain is shifted from the α-carbon to the backbone nitrogen atom.[4] This fundamental change disrupts the hydrogen bonding patterns responsible for secondary structures like α-helices and β-sheets in peptides, but it also critically renders the amide bonds resistant to proteases.

The power of peptoid chemistry lies in its modularity and synthetic accessibility. The "submonomer" method, pioneered by Zuckermann and colleagues, allows for the assembly of complex, sequence-defined oligomers from simple, readily available primary amines without the need for Nα-protecting groups.[4][6][7] This two-step iterative process is efficient, automatable, and compatible with a vast chemical space of sidechains, enabling the rapid generation of diverse molecular libraries for screening.[4][5]

The specific building block of interest, containing the 4-(propan-2-yloxy)benzyl (or 4-isopropoxybenzyl) sidechain, introduces a well-defined aromatic and moderately lipophilic functionality. This moiety can engage in hydrophobic or π-stacking interactions within a biological target, making it an attractive component for designing novel ligands, inhibitors, and functional biomaterials.

Foundational Chemistry: The Submonomer Approach

The topic of this guide is the "incorporation of N-[4-(propan-2-yloxy)benzyl]glycine." While it is possible to synthesize this N-substituted amino acid and couple it directly using standard peptide chemistry, this approach is often inefficient due to the steric hindrance of the secondary amine.

A more robust, efficient, and widely adopted strategy is the submonomer method .[3][4][5][6] This method builds the N-substituted glycine unit directly on the solid-phase resin in a two-step cycle using two "submonomers":

  • Acylation Submonomer: An α-haloacetic acid (typically bromoacetic acid).

  • Amine Submonomer: A primary amine that will become the sidechain (in this case, 4-isopropoxybenzylamine ).

This approach bypasses the need to synthesize and purify individual N-substituted glycine monomers, dramatically simplifying the workflow and expanding the diversity of sidechains that can be incorporated.[6][8]

PART 1: Synthesis of the Key Amine Submonomer

Before initiating solid-phase synthesis, the primary amine submonomer, 4-isopropoxybenzylamine, must be prepared. A reliable and common method is the reductive amination of the corresponding aldehyde, 4-isopropoxybenzaldehyde.[9][10][11][12][13]

Protocol 1: Synthesis of 4-isopropoxybenzylamine via Reductive Amination

This protocol describes the conversion of 4-isopropoxybenzaldehyde to 4-isopropoxybenzylamine using sodium borohydride.

Causality: Reductive amination is a two-step, one-pot process. First, the aldehyde reacts with an ammonia source to form an imine intermediate. Second, a reducing agent, such as sodium borohydride (NaBH₄), selectively reduces the imine C=N bond to the desired amine.[10][11][13] Using a mild reducing agent is crucial to prevent significant reduction of the starting aldehyde.

Materials & Reagents:

Reagent Formula M.W. Quantity (for 10 mmol scale)
4-isopropoxybenzaldehyde C₁₀H₁₂O₂ 164.20 1.64 g (1.0 eq)
Ammonium Acetate CH₃COONH₄ 77.08 7.71 g (10.0 eq)
Methanol (MeOH) CH₄O 32.04 50 mL
Sodium Borohydride NaBH₄ 37.83 0.57 g (1.5 eq)
Dichloromethane (DCM) CH₂Cl₂ 84.93 As needed for extraction
1 M Sodium Hydroxide (NaOH) NaOH 40.00 As needed for work-up

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying |

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask, add 4-isopropoxybenzaldehyde (1.64 g, 10 mmol) and ammonium acetate (7.71 g, 100 mmol).

  • Dissolve the solids in methanol (50 mL) and stir the solution at room temperature for 1 hour to facilitate imine formation.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly and portion-wise, add sodium borohydride (0.57 g, 15 mmol) to the stirring solution over 15 minutes. Caution: Hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quench the reaction by slowly adding 20 mL of 1 M NaOH.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude 4-isopropoxybenzylamine, which can be purified by column chromatography if necessary.

PART 2: Solid-Phase Peptoid Synthesis

This section details the core protocol for incorporating the N-[4-(propan-2-yloxy)benzyl]glycine residue into a growing peptoid chain on a solid support.

Diagram: Submonomer Synthesis Workflow

The following diagram illustrates the iterative two-step cycle of the submonomer method on a solid-phase resin.

G cluster_cycle Iterative Synthesis Cycle Resin Resin-NHR' Acylation Step 1: Acylation (Bromoacetylation) Resin->Acylation + Bromoacetic Acid + DIC Bromoacetamide Resin-N(R')-C(O)CH₂Br Acylation->Bromoacetamide Displacement Step 2: Displacement (Amination) Bromoacetamide->Displacement + H₂N-CH₂-Ph-O-iPr (Amine Submonomer) Elongated Resin-N(R')-C(O)CH₂NH-Sidechain (Elongated Peptoid) Displacement->Elongated Elongated->Acylation Repeat for next monomer Cleavage Final Cleavage (TFA Cocktail) Elongated->Cleavage After final cycle Start Start with Rink Amide Resin (Fmoc Deprotection) Start->Resin

Caption: Workflow of the two-step submonomer peptoid synthesis cycle.

Protocol 2: Solid-Phase Incorporation via Submonomer Method

This protocol assumes a manual synthesis on a 0.1 mmol scale using Rink Amide resin.

Causality: The two-step cycle is chemically orthogonal and highly efficient. Step 1 (Acylation): Bromoacetic acid is activated with a carbodiimide coupling agent (DIC) and reacts with the secondary amine on the resin to form a stable α-bromoacetamide.[4] Step 2 (Displacement): The primary amine submonomer (4-isopropoxybenzylamine) acts as a nucleophile, displacing the bromide in an Sₙ2 reaction to form the N-substituted glycine unit.[3][6] This step is typically performed using a large excess of the amine to drive the reaction to completion.

Materials & Reagents:

Reagent Concentration / Purity Solvent Purpose
Rink Amide MBHA Resin 0.4-0.8 mmol/g loading - Solid support
Piperidine 20% (v/v) DMF Fmoc deprotection
Bromoacetic Acid 1.0 M DMF Acylation submonomer
N,N'-Diisopropylcarbodiimide (DIC) 1.0 M DMF Acylating agent
4-isopropoxybenzylamine 1.0 M NMP Amine submonomer
N,N-Dimethylformamide (DMF) Peptide synthesis grade - Washing solvent
N-Methyl-2-pyrrolidone (NMP) Anhydrous - Displacement solvent
Dichloromethane (DCM) ACS grade - Washing solvent
Trifluoroacetic Acid (TFA) Reagent grade - Cleavage reagent
Triisopropylsilane (TIS) 98% - Scavenger

| Water | DI H₂O | - | Scavenger |

Step-by-Step Procedure:

A. Resin Preparation

  • Place Rink Amide resin (e.g., 250 mg, 0.1 mmol assuming 0.4 mmol/g loading) in a fritted reaction vessel.

  • Swell the resin in DMF for 30 minutes.

  • Drain the DMF. Add 20% piperidine in DMF (2 mL) and agitate for 3 minutes. Drain.

  • Repeat the piperidine treatment for 15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

B. Monomer Incorporation Cycle

  • Acylation (Bromoacetylation):

    • To the drained resin, add a solution of bromoacetic acid in DMF (1.2 mL, 1.2 M, 12 eq).

    • Add a solution of DIC in DMF (1.2 mL, 1.0 M, 12 eq).

    • Agitate at room temperature for 30 minutes.

    • Drain and wash the resin with DMF (5 x 2 mL).

  • Displacement (Amination):

    • To the drained resin, add a solution of 4-isopropoxybenzylamine in NMP (1.2 mL, 1.0 M, 12 eq).

    • Agitate at room temperature for 2 hours. Note: For sterically hindered or less nucleophilic amines, this step may require longer times or gentle heating.[8]

    • Drain and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Continuation: The resin is now ready for the next acylation step to continue the sequence or can proceed to final cleavage.

C. Cleavage from Resin

  • After the final wash, dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive. Work in a fume hood.

  • Add the cleavage cocktail (2 mL) to the resin and agitate for 2 hours at room temperature.

  • Drain the solution, collecting the filtrate into a centrifuge tube.

  • Precipitate the crude peptoid by adding cold diethyl ether (10 mL).

  • Centrifuge the mixture, decant the ether, and dry the peptoid pellet under vacuum.

PART 3: Characterization and Quality Control

Confirming the identity and purity of the synthesized peptidomimetic is a critical final step. A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the standard method for this validation.[14][15][16][17]

  • HPLC provides purity information. [14][17] It separates the target molecule from any impurities or by-products.

  • Mass Spectrometry confirms molecular identity by measuring the mass-to-charge ratio of the molecule, which should match the calculated theoretical mass.[15][16]

Diagram: Analytical Validation Logic

G Crude Crude Peptoid (Post-Cleavage) Analysis Analytical Workflow Crude->Analysis HPLC RP-HPLC Analysis->HPLC Separation MS Mass Spectrometry (ESI-MS) Analysis->MS Identification Result Validated Product HPLC->Result Purity >95%? MS->Result Correct Mass?

Caption: Logical flow for the analytical validation of the final product.

Protocol 3: RP-HPLC and ESI-MS Analysis

Sample Preparation:

  • Dissolve a small amount of the crude peptoid (approx. 1 mg) in 1 mL of a 50:50 mixture of Acetonitrile:Water.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Typical HPLC Conditions:

Parameter Value
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm

| Injection Volume | 10-20 µL |

Expected Results:

  • A major peak corresponding to the full-length product. Purity is calculated by integrating the area of this peak relative to the total peak area.

  • The retention time will depend on the overall hydrophobicity of the full peptoid sequence.

Mass Spectrometry (ESI-MS): The eluent from the HPLC is directed to an Electrospray Ionization (ESI) source coupled to a mass spectrometer. The instrument will detect the mass-to-charge (m/z) ratio. For a singly charged peptoid, the observed mass [M+H]⁺ should correspond to the calculated molecular weight plus the mass of a proton (1.007 Da).

References

  • Knight, A. S., et al. (2015). Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers. The Journal of Organic Chemistry. Available at: [Link]

  • Sun, J., & Zuckermann, R. N. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in Enzymology. Available at: [Link]

  • Culf, A., & Ouellette, R. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. Available at: [Link]

  • Gyros Protein Technologies. (n.d.). Short interview with Peptoid pioneer Ron Zuckermann. Retrieved from [Link]

  • Zuckermann, R. N., Kerr, J. M., Kent, S. B. H., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Culf, A., & Ouellette, R. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Semantic Scholar. Available at: [Link]

  • Feline, B., et al. (2015). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. RSC Publishing. Available at: [Link]

  • Hudson, Z. M., & Hudson, K. L. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Omega. Available at: [Link]

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Semantic Scholar. Available at: [Link]

  • Torikai, K., et al. (2019). Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion. Chemical Science. Available at: [Link]

  • Demmer, O., et al. (2011). Introduction of Functional Groups into Peptides via N-Alkylation. Organic Letters. Available at: [Link]

  • Kumar, V., et al. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters. Available at: [Link]

  • ACS Lab. (n.d.). HPLC vs Mass Spectrometry for Peptide Testing. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. Retrieved from [Link]

  • Valero, J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules. Available at: [Link]

  • Biosynthesis. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Zlotorzynski, M., et al. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry. Available at: [Link]

  • designer-drug.com. (n.d.). Reductive amination with Titanium(IV)Isopropoxide. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptidomics analysis, performed by RP-HPLC-MS/MS and bioinformatics. Retrieved from [Link]

  • Johnson, E. D. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Isopropoxybenzaldehyde. Retrieved from [Link]

  • Golen, J. A., et al. (n.d.). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. IUCrData. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(N,N-diphenylamino) benzaldehyde. Retrieved from [Link]

Sources

Application

Application Note: N-[4-(propan-2-yloxy)benzyl]glycine in Small Molecule &amp; Peptidomimetic Drug Discovery

Target Audience: Medicinal Chemists, Peptide Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Mechanistic Rationale in Drug Discovery The compound N-[4-(propan-2-ylox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Peptide Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Mechanistic Rationale in Drug Discovery

The compound N-[4-(propan-2-yloxy)benzyl]glycine (CAS: 1245569-10-1), also known as N-(4-isopropoxybenzyl)glycine, is a highly versatile N-substituted glycine (NSG) building block. In modern drug discovery, NSGs are the fundamental submonomers of peptoids (poly-N-substituted glycines), a class of peptidomimetics designed to overcome the inherent pharmacokinetic limitations of natural peptides [1].

The Peptidomimetic Advantage

Shifting the side chain from the α -carbon (as in standard amino acids) to the amide nitrogen fundamentally alters the molecule's physicochemical properties. This N-alkylation eliminates the chiral center and removes the backbone amide hydrogen. Causally, the absence of this hydrogen prevents the formation of intramolecular hydrogen-bond networks that typically lead to aggregation, thereby improving aqueous solubility and membrane permeability. More importantly, the lack of a standard peptide bond renders the backbone completely invisible to proteolytic enzymes, drastically increasing the in vivo half-life of the resulting drug candidate [2].

Structural Significance of the 4-Isopropoxybenzyl Motif

The 4-isopropoxybenzyl side chain provides a unique combination of steric bulk, lipophilicity, and weak hydrogen-bond accepting capability (via the ether oxygen). In rational drug design, this bulky aromatic group is highly effective at occupying deep, hydrophobic binding pockets—such as those found in protein-protein interaction (PPI) interfaces or the active sites of specific metalloproteinases. Furthermore, this specific scaffold has been successfully utilized in the development of small-molecule urea derivatives that act as potent inhibitors of Tumor Necrosis Factor-alpha (TNF- α ) production[3].

Application 1: Solid-Phase Synthesis of Peptidomimetics

Incorporating N-[4-(propan-2-yloxy)benzyl]glycine into a growing peptoid or hybrid peptide-peptoid chain presents a significant synthetic challenge. Once this monomer is coupled and its N-terminus is deprotected, the resulting terminal amine is a sterically hindered secondary amine. Standard carbodiimide coupling chemistries (e.g., DIC/HOBt) often fail to acylate this nitrogen efficiently due to the bulky 4-isopropoxybenzyl group shielding the nucleophilic center.

To overcome this activation energy barrier, the protocol below utilizes COMU —a highly reactive uronium salt based on Oxyma Pure—combined with microwave irradiation.

Protocol A: Microwave-Assisted SPPS Incorporation

This protocol assumes the use of Fmoc-protected N-[4-(propan-2-yloxy)benzyl]glycine.

Reagents:

  • Fmoc-N-[4-(propan-2-yloxy)benzyl]glycine (3.0 eq)

  • COMU (3.0 eq)

  • N,N-Diisopropylethylamine (DIEA) (6.0 eq)

  • Dimethylformamide (DMF) (Peptide synthesis grade)

  • 20% Piperidine in DMF

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min).

    • Self-Validation Checkpoint: Collect the deprotection flow-through and measure UV absorbance at 301 nm. A sharp peak confirms the release of the dibenzofulvene-piperidine adduct, validating successful deprotection.

  • Monomer Activation: In a separate vial, dissolve Fmoc-N-[4-(propan-2-yloxy)benzyl]glycine (0.3 mmol) and COMU (0.3 mmol) in 2 mL DMF. Add DIEA (0.6 mmol). A color change to pale yellow/orange indicates active ester formation. Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Subject the reaction vessel to microwave irradiation (75°C, 25 W) for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Secondary Amine Validation: After the subsequent Fmoc deprotection of this monomer, the exposed nitrogen is a secondary amine.

    • Self-Validation Checkpoint:Do not use the Kaiser test , as it will yield a false negative for secondary amines. Instead, perform a Chloranil Test . Mix a few beads with 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% p-chloranil in DMF. Let stand for 5 minutes. A dark blue/green bead color confirms the presence of the free secondary amine.

  • Subsequent Acylation: To couple the next amino acid onto this hindered secondary amine, repeat steps 3-4, but increase the equivalents of the incoming Fmoc-amino acid and COMU to 5.0 eq to force the reaction to completion.

SPPS_Workflow Resin 1. Resin Swelling & Preparation Coupling1 2. Couple Fmoc-N- (4-isopropoxybenzyl)glycine Resin->Coupling1 Deprotect 3. Fmoc Deprotection (20% Piperidine) Coupling1->Deprotect Validate1 4. Chloranil Test (Detects 2° Amine) Deprotect->Validate1 Coupling2 5. Next Residue Coupling (COMU/DIEA, 75°C) Validate1->Coupling2 If Positive (Blue/Green) Cleavage 6. TFA Cleavage & LC-MS Validation Coupling2->Cleavage Sequence Complete

Solid-phase synthesis workflow for incorporating N-[4-(propan-2-yloxy)benzyl]glycine.

Application 2: Synthesis of Small Molecule TNF- α Inhibitors

Beyond solid-phase oligomerization, the free amino acid N-[4-(propan-2-yloxy)benzyl]glycine serves as a bifunctional scaffold for solution-phase drug synthesis. By reacting the secondary amine with an isocyanate, researchers can generate highly specific urea derivatives that have demonstrated efficacy in inhibiting TNF- α production, making them valuable leads for autoimmune diseases like rheumatoid arthritis [3].

Protocol B: Solution-Phase Synthesis of Urea Scaffolds

Step-by-Step Methodology:

  • Esterification (Protection): Suspend N-[4-(propan-2-yloxy)benzyl]glycine (1.0 eq) in anhydrous methanol. Add thionyl chloride (1.5 eq) dropwise at 0°C. Reflux for 4 hours to yield the methyl ester hydrochloride salt.

    • Self-Validation Checkpoint: Analyze via LC-MS. The mass should shift from 223.27 m/z to 237.30 m/z [M+H]+ .

  • Urea Formation: Dissolve the resulting methyl ester (1.0 eq) in anhydrous DCM. Add Triethylamine (TEA) (2.5 eq) followed by the target isocyanate (e.g., 2-naphthyl isocyanate, 1.1 eq). Stir at room temperature under nitrogen for 12 hours.

    • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (1:1). The starting secondary amine will stain heavily with ninhydrin (appearing reddish-brown), whereas the newly formed urea product will be ninhydrin-negative but strongly UV-active at 254 nm.

  • Saponification: Dissolve the crude urea ester in THF/Water (3:1). Add LiOH (3.0 eq) and stir for 4 hours to unmask the carboxylic acid for further downstream functionalization (e.g., coupling to a targeting ligand for PROTAC development).

TNF_Pathway LPS LPS / Stimulus Macrophage Macrophage LPS->Macrophage TNFa TNF-α Release Macrophage->TNFa TNFR TNFR Activation TNFa->TNFR Inflammation Autoimmune Inflammation TNFR->Inflammation Drug Urea-N-benzylglycine Inhibitor Drug->TNFa Blocks Production

Mechanism of action for urea-linked N-benzylglycine derivatives in TNF-α inhibition.

Quantitative Data: Coupling Efficiency Optimization

The steric hindrance of the 4-isopropoxybenzyl group drastically affects the acylation kinetics of the secondary amine. The table below summarizes the quantitative optimization of coupling a standard Fmoc-Ala-OH onto the resin-bound N-[4-(propan-2-yloxy)benzyl]glycine secondary amine.

Table 1: Optimization of Acylation Efficiency on the Secondary Amine

Coupling Reagent SystemEquivalentsTemperatureTime (min)Conversion (%)*
DIC / HOBt3.025°C (Room Temp)60< 20%
HATU / DIEA3.025°C (Room Temp)6045%
DIC / Oxyma Pure5.075°C (Microwave)1588%
COMU / DIEA 5.0 75°C (Microwave) 15 > 98%

*Conversion determined by LC-MS integration of the cleaved product. Data demonstrates the necessity of high-energy uronium salts and thermal input to overcome the steric shielding of the isopropoxybenzyl moiety.

References

  • Zuckermann, R. N., et al. (1992). "Peptoids: A modular approach to drug discovery." Proceedings of the National Academy of Sciences, 89(20), 9367-9371. Available at:[Link]

  • Kodadek, T., & Zuckermann, R. N. (2009). "Peptoids as potential therapeutics." Current Opinion in Molecular Therapeutics, 11(3), 299-310. Available at:[Link]

  • Matsunaga, S., et al. (2000). "New urea derivative." Japanese Patent Office, JP2000044533A.
Method

Application Note: Optimized Protocols for the N-Alkylation of Glycine to Yield N-[4-(propan-2-yloxy)benzyl]glycine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The synthesis of N-benzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The synthesis of N-benzylglycine derivatives, such as N-[4-(propan-2-yloxy)benzyl]glycine (also known as N-(4-isopropoxybenzyl)glycine), is a critical transformation in the development of peptoid-based therapeutics, surfactants, and specialized ligands[1].

The primary synthetic challenge in yielding secondary amines from primary amino acids is over-alkylation . Direct N-alkylation of unprotected amino acids with alkyl halides typically suffers from poor chemoselectivity, leading to a complex mixture of mono-alkylated and di-alkylated (tertiary amine) products[2]. This occurs because the introduction of an electron-donating alkyl group increases the nucleophilicity of the newly formed secondary amine, making it more reactive than the starting primary amine.

To circumvent this, Reductive Amination is the gold standard[3]. By condensing 4-isopropoxybenzaldehyde with a protected glycine derivative (e.g., glycine tert-butyl ester) to form a transient imine, and subsequently reducing it with a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃), strict mono-alkylation is achieved[4]. The tert-butyl protecting group prevents zwitterion formation, ensuring high solubility in organic solvents, and is easily cleaved under acidic conditions without disrupting the newly formed C-N bond[5].

Comparative Analysis of Synthetic Strategies

To guide process selection, the following table summarizes the quantitative and qualitative differences between the two primary synthetic pathways.

ParameterRoute A: Reductive Amination (Protected)Route B: Direct N-Alkylation (Unprotected)
Primary Reagents 4-Isopropoxybenzaldehyde, Glycine t-Bu ester4-Isopropoxybenzyl chloride, Glycine
Key Reagent / Catalyst NaBH(OAc)₃, Acetic AcidNaOH (Base)
Selectivity (Mono:Di) > 95:5 (Highly selective)~ 60:40 (Prone to over-alkylation)
Overall Yield 75 - 85% (over 2 steps)30 - 45% (single step, post-purification)
Scalability Excellent (Standard pharmaceutical scale-up)Poor (Requires tedious ion-exchange chromatography)
Atom Economy Moderate (Requires addition/removal of protecting group)High (Direct coupling, no protecting groups)

Synthetic Workflow

G A 4-Isopropoxybenzaldehyde C Imine Intermediate (Transient) A->C + B DCE, AcOH, RT B Glycine tert-butyl ester D N-(4-Isopropoxybenzyl)glycine tert-butyl ester C->D NaBH(OAc)3 Reductive Amination E N-[4-(propan-2-yloxy)benzyl]glycine (Target Molecule) D->E TFA / DCM Deprotection F 4-Isopropoxybenzyl chloride F->E + G (Excess) NaOH, EtOH/H2O Direct Alkylation H N,N-Dialkylated Byproduct F->H Over-alkylation G Glycine (Unprotected) G->E G->H

Workflow for the synthesis of N-[4-(propan-2-yloxy)benzyl]glycine via two distinct pathways.

Protocol 1: Two-Step Reductive Amination (Recommended)

This protocol utilizes sodium triacetoxyborohydride (STAB). STAB is chosen over sodium cyanoborohydride (NaBH₃CN) because it is significantly less toxic and mild enough that it does not prematurely reduce the starting aldehyde[4].

Step 1.1: Synthesis of N-(4-Isopropoxybenzyl)glycine tert-butyl ester

Materials:

  • 4-Isopropoxybenzaldehyde: 1.0 eq (10.0 mmol, 1.64 g)

  • Glycine tert-butyl ester hydrochloride: 1.1 eq (11.0 mmol, 1.84 g)

  • Triethylamine (TEA): 1.1 eq (11.0 mmol, 1.53 mL)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): 1.5 eq (15.0 mmol, 3.18 g)

  • Glacial Acetic Acid (AcOH): 1.0 eq (10.0 mmol, 0.57 mL)

  • 1,2-Dichloroethane (DCE): 40 mL

Procedure:

  • Free-basing the Amine: Suspend glycine tert-butyl ester hydrochloride in DCE (40 mL) at room temperature. Add TEA dropwise and stir for 15 minutes to generate the free amine.

  • Imine Formation: Add 4-isopropoxybenzaldehyde and glacial acetic acid to the mixture. Causality Note: Acetic acid acts as a Brønsted acid catalyst, accelerating the dehydration of the hemiaminal intermediate to form the imine[5]. Stir at room temperature for 1 hour.

  • Reduction: Introduce NaBH(OAc)₃ in small portions over 10 minutes to prevent clumping. Stir the opaque suspension vigorously at room temperature for 12–16 hours under an inert atmosphere (N₂ or Ar)[6].

  • In-Process Control (IPC): Analyze via TLC (Hexane:EtOAc 7:3). The UV-active aldehyde spot (R_f ~ 0.6) should be fully consumed, replaced by the secondary amine product (R_f ~ 0.3, ninhydrin positive).

  • Quench & Workup: Cautiously quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Causality Note: This neutralizes the acetic acid and safely decomposes unreacted hydride, preventing pressure build-up during extraction. Extract the aqueous layer with Dichloromethane (DCM) (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 1.2: Acidic Deprotection to the Free Acid

Materials:

  • Crude N-(4-Isopropoxybenzyl)glycine tert-butyl ester (from Step 1.1)

  • Trifluoroacetic Acid (TFA): 10 mL

  • Dichloromethane (DCM): 10 mL

Procedure:

  • Deprotection: Dissolve the crude ester in DCM (10 mL) and cool to 0°C in an ice bath. Add TFA (10 mL) dropwise. Remove the ice bath and stir at room temperature for 3 hours.

  • IPC: Monitor by LC-MS. The mass of the tert-butyl ester (M+H⁺ = 280.1) should shift to the free acid (M+H⁺ = 224.1).

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. To remove residual TFA, co-evaporate with toluene (2 x 10 mL).

  • Self-Purifying Crystallization: Triturate the resulting viscous oil with cold diethyl ether (20 mL). The product, N-[4-(propan-2-yloxy)benzyl]glycine, will precipitate as a white TFA salt. Filter, wash with cold ether, and dry under vacuum.

Protocol 2: Direct N-Alkylation (Alternative / Atom-Economical)

This protocol is only recommended if protecting group chemistry must be avoided. To mitigate the inherent over-alkylation of unprotected amino acids, a massive stoichiometric excess of glycine is employed[2].

Materials:

  • 4-Isopropoxybenzyl chloride: 1.0 eq (10.0 mmol, 1.85 g)

  • Glycine (Free acid): 10.0 eq (100.0 mmol, 7.51 g)

  • Sodium Hydroxide (NaOH): 10.0 eq (100.0 mmol, 4.00 g)

  • Ethanol / Water (1:1 v/v): 100 mL

Procedure:

  • Preparation of the Nucleophile: Dissolve glycine and NaOH in the EtOH/H₂O mixture. Causality Note: NaOH deprotonates the carboxylic acid and ensures the amine is in its free-base, nucleophilic form.

  • Alkylation: Heat the solution to 60°C. Add 4-isopropoxybenzyl chloride dropwise over 1 hour using an addition funnel. The slow addition combined with the 10-fold excess of glycine statistically favors mono-alkylation.

  • Reaction: Stir at 60°C for an additional 4 hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove ethanol. Adjust the aqueous layer to pH ~6 using 1M HCl to precipitate the zwitterionic product.

  • Purification: Because unreacted glycine will also be present, the crude solid must be purified using cation-exchange chromatography (e.g., Dowex 50WX8) or reverse-phase preparative HPLC.

Analytical Characterization

To validate the synthesized N-[4-(propan-2-yloxy)benzyl]glycine, perform the following analytical checks:

  • Physical State: White to off-white crystalline powder (as a TFA salt).

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ m/z = 224.13.

  • ¹H NMR (400 MHz, DMSO-d₆) Key Signatures:

    • δ ~1.25 ppm (d, 6H): Methyl groups of the isopropoxy moiety.

    • δ ~3.80 ppm (s, 2H): Glycine α-protons (N-CH₂-COOH).

    • δ ~4.10 ppm (s, 2H): Benzylic protons (Ar-CH₂-N).

    • δ ~4.60 ppm (septet, 1H): Methine proton of the isopropoxy group.

    • δ ~6.90 & 7.35 ppm (d, 4H): Para-substituted aromatic ring protons.

References

  • Cuenca, A. B., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PubMed Central (PMC).[Link][2]

  • Leszczynska, G., et al. (2013). mt-tRNA Components: Synthesis of (2-Thio)Uridines Modified with Blocked Glycine/Taurine Moieties at C-5,1. Nucleosides, Nucleotides & Nucleic Acids (Taylor & Francis).[Link][6]

  • Kim, J. E., et al. (2025). Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. Journal of the American Chemical Society (ACS).[Link][4]

  • Wang, Y., et al. (2023). Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines. Journal of the American Chemical Society (ACS).[Link][3]

  • Trump, R. P., et al. (2013). Small Molecule Tertiary Amines as Agonists of the Nuclear Hormone Receptor Rev-erbα. PubMed Central (PMC).[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for N-[4-(propan-2-yloxy)benzyl]glycine

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and method development strategies for analyzing N-[4-(propan-2-yloxy)benzyl]glycine (also known as N-(4-isopropoxybenzyl)glycine)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and method development strategies for analyzing N-[4-(propan-2-yloxy)benzyl]glycine (also known as N-(4-isopropoxybenzyl)glycine) via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Unlike simple hydrophobic active pharmaceutical ingredients (APIs), this compound is a zwitterion. It contains a secondary amine (estimated pKa ~9.0), a carboxylic acid (estimated pKa ~2.3), and a highly hydrophobic 4-isopropoxybenzyl ether tail. This structural duality creates specific chromatographic challenges, including retention instability, severe peak tailing, and split peaks if the mobile phase is not rigorously optimized.

G Low Low pH (< 2.0) Cationic Form Amine: NH2+ Carboxyl: COOH Neutral Neutral pH (3.0 - 8.0) Zwitterionic Form Amine: NH2+ Carboxyl: COO- Low->Neutral Increasing pH (pKa1 ~2.3) High High pH (> 10.0) Anionic Form Amine: NH Carboxyl: COO- Neutral->High Increasing pH (pKa2 ~9.0)

Protonation states of N-[4-(propan-2-yloxy)benzyl]glycine across the pH scale.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing severe peak tailing and split peaks in my chromatogram? A1: Peak tailing and splitting in zwitterionic amino acid derivatives are primarily caused by secondary electrostatic interactions and mixed ionization states.

  • The Causality: If your mobile phase pH is near neutral (pH 4.0–7.0), the secondary amine is positively charged. This cation interacts strongly with negatively charged, residual ionized silanol groups (Si-O⁻) on the silica-based stationary phase, dragging out the elution profile and causing a "tail"[1]. Furthermore, if the mobile phase pH is within ±1.5 units of either pKa (2.3 or 9.0), the compound exists in multiple ionization states simultaneously. Because the neutral and ionized forms have different hydrophobicities, they partition differently into the C18 phase, resulting in split or "shouldered" peaks[2].

  • The Solution: Operate in a pH regime that ensures a single dominant ionization state and suppresses silanol ionization. Lowering the mobile phase pH to < 2.0 (e.g., using 0.1% Trifluoroacetic acid) fully protonates the silanol groups, eliminating secondary interactions and yielding sharp, symmetrical peaks[1].

Q2: Which buffer system should I choose for LC-UV versus LC-MS applications? A2: The choice of buffer dictates both the ionic strength (which masks residual interactions) and the detection compatibility of your assay.

  • The Causality: For LC-UV, phosphate buffers (10–25 mM) at low pH are excellent because they provide high buffering capacity, increase the ionic strength of the mobile phase, and are UV-transparent down to 200 nm[3]. However, phosphate is non-volatile and will precipitate in and destroy a Mass Spectrometer (MS) source. For LC-MS, you must use volatile buffers. A common MS-compatible system is 20 mM ammonium formate adjusted to pH 3.7 with formic acid, or simply 0.1% formic acid[3].

  • The Solution: Keep LC-MS buffer concentrations below 10 mM to prevent ion suppression[1]. If peak tailing persists in LC-MS, consider switching to a highly end-capped or hybrid-silica column designed for basic compounds[4].

Q3: Should I use Methanol or Acetonitrile as the organic modifier? A3: Acetonitrile is generally preferred for this specific analyte.

  • The Causality: The 4-isopropoxybenzyl group provides the primary hydrophobic interaction mechanism for retention on a C18 column. Acetonitrile provides stronger elution strength and lower system backpressure than methanol. More importantly, acetonitrile is an aprotic solvent. Methanol is protic and can participate in hydrogen bonding with the secondary amine and carboxylic acid of the glycine moiety, which can disrupt the partitioning kinetics and slightly broaden the peak[5].

Quantitative Data: Buffer Selection Matrix

The following table summarizes the quantitative parameters for selecting the optimal mobile phase additive based on your specific detector and column chemistry.

ApplicationBuffer / AdditiveTarget pHConcentrationAdvantagesLimitations
LC-UV (Low pH) Trifluoroacetic Acid (TFA)~2.00.05% - 0.1% v/vExcellent ion-pairing; sharpest peaks for amines.Causes severe ion suppression in MS.
LC-UV (Neutral) Potassium Phosphate6.5 - 7.510 - 25 mMHigh buffering capacity; stable retention times.Non-volatile; strictly incompatible with MS.
LC-MS (Low pH) Formic Acid~2.80.1% v/vHighly volatile; excellent MS ionization efficiency.Weaker ion-pairing than TFA; may require end-capped columns.
LC-MS (High pH) Ammonium Bicarbonate9.0 - 10.010 - 20 mMDeprotonates the amine, reducing silanol interactions.Requires specialized hybrid silica columns (e.g., pH 1-12 tolerance).

Self-Validating Protocol: Isocratic Method Development Workflow

To ensure scientific integrity, method development cannot rely on trial and error. The following step-by-step methodology is designed as a self-validating system . It utilizes a feedback loop (System Suitability Testing) to quantitatively prove that the chosen mobile phase conditions are thermodynamically stable for N-[4-(propan-2-yloxy)benzyl]glycine.

Step 1: Column Selection & Preparation Select a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm) to minimize residual silanol activity. Flush the column with 100% Acetonitrile for 20 column volumes to remove storage solvents.

Step 2: Mobile Phase Formulation

  • Mobile Phase A (Aqueous): Prepare 0.1% Formic Acid in LC-MS grade water. Causality: This lowers the pH to ~2.8, protonating the carboxylic acid to suppress its ionization, while keeping the MS source clean.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 3: Scouting Gradient Execution Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Record the retention time ( tR​ ) of the N-[4-(propan-2-yloxy)benzyl]glycine peak.

Step 4: Isocratic Translation Calculate the exact percentage of Mobile Phase B at the time of elution, accounting for the system dwell volume. Set your new isocratic method to operate at exactly 5% lower than the calculated elution %B. Causality: Isocratic elution ensures constant mobile phase composition, stabilizing the ionization state of the zwitterion and improving run-to-run reproducibility.

Step 5: System Suitability Validation (The Feedback Loop) Inject a 10 µg/mL standard of the analyte six consecutive times under the new isocratic conditions. The system automatically validates the mobile phase choice only if the following criteria are met:

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . (If >1.5 , silanol interactions are occurring; switch to 0.1% TFA or a hybrid column).

  • Retention Time Precision: %RSD must be ≤1.0% . (If >1.0% , the buffer capacity is insufficient to lock the pH; increase buffer concentration).

  • Theoretical Plates ( N ): Must be >5000 . (If <5000 , the injection solvent may be too strong; ensure the sample is dissolved in the initial mobile phase conditions).

Workflow Start Start Method Development Col Select End-Capped C18 or Hybrid Silica Column Start->Col Buffer Select Mobile Phase A (e.g., 0.1% Formic Acid, pH ~2.8) Col->Buffer Grad Run Scouting Gradient (5-95% Acetonitrile) Buffer->Grad Iso Optimize Isocratic %B Based on Elution Time Grad->Iso Valid System Suitability Check (Tf < 1.5, RSD < 1.0%, N > 5000) Iso->Valid Pass Method Validated Valid->Pass Yes Fail Adjust pH / Ionic Strength Valid->Fail No Fail->Buffer Re-optimize

Self-validating workflow for HPLC method development and system suitability testing.

References

  • Shimadzu. "Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC.
  • LCGC International. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • ACS Publications. "pH/Organic Solvent Double-Gradient Reversed-Phase HPLC.
  • YMC Co., Ltd. "YMC-Triart - (U)HPLC columns.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Storage Guide for N-[4-(propan-2-yloxy)benzyl]glycine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and analytical chemists with a comprehensive, mechanistic approach to handl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and analytical chemists with a comprehensive, mechanistic approach to handling N-[4-(propan-2-yloxy)benzyl]glycine . This compound is highly susceptible to oxidative degradation. The following sections bypass generic advice to deliver field-proven causality, troubleshooting diagnostics, and a self-validating Standard Operating Procedure (SOP) for long-term integrity.

Mechanistic Pathology of Degradation

To effectively prevent degradation, you must first understand the molecular vulnerabilities of N-[4-(propan-2-yloxy)benzyl]glycine. The molecule contains two primary sites of instability: a secondary benzylic amine and an isopropoxy ether linkage.

The kinetically dominant degradation pathway is the autoxidation of the benzylic amine [1]. The benzylic C-H bonds are highly activated due to resonance stabilization from the adjacent aromatic ring.

  • Initiation: Trace transition metals or UV/Vis light abstract a hydrogen atom from the benzylic carbon, forming a stable carbon-centered radical.

  • Propagation: This radical rapidly reacts with ambient triplet oxygen ( 3O2​ ) to form a hydroperoxyl radical and subsequently a hydroperoxide intermediate.

  • Cleavage (Oxidative Dealkylation): The unstable hydroperoxide dehydrates to form an electrophilic imine (Schiff base)[2]. Upon exposure to ambient atmospheric moisture, this imine undergoes rapid hydrolytic cleavage. The molecule splits into 4-isopropoxybenzaldehyde and free glycine .

DegradationMechanism A N-[4-(propan-2-yloxy)benzyl]glycine (Intact API) B Benzylic Radical Intermediate (Carbon-centered) A->B O2, UV Light, Trace Metals (Hydrogen Abstraction) C Hydroperoxide Intermediate (Unstable) B->C +O2, +H• (Radical Propagation) D Imine Intermediate (Schiff Base) C->D -H2O (Dehydration) E 4-Isopropoxybenzaldehyde + Free Glycine D->E +H2O (Hydrolytic Cleavage)

Oxidative dealkylation pathway of N-[4-(propan-2-yloxy)benzyl]glycine via radical intermediates.

Diagnostic Troubleshooting & FAQs

Q1: My batch of N-[4-(propan-2-yloxy)benzyl]glycine has developed a yellowish tint over the last three months. What happened? A1: The yellowing is a macroscopic indicator of benzylic amine autoxidation. When exposed to ambient oxygen and light, the compound forms conjugated imine intermediates[2]. Because these conjugated systems absorb light in the blue spectrum, the powder appears yellow. To prevent this, the compound must be stored in opaque or amber vials flushed with an inert gas.

Q2: We detected a mass of 164 m/z (4-isopropoxybenzaldehyde) and 75 m/z (glycine) in our LC-MS analysis of a stored sample. How did this happen if the container was sealed? A2: You are observing oxidative dealkylation. Even if a container is sealed, the headspace contains enough oxygen to initiate the radical cascade[1]. Furthermore, if the powder was not thoroughly desiccated prior to sealing, residual moisture will drive the hydrolysis of the imine intermediate into the aldehyde and glycine. This highlights the necessity of controlling both O2​ and H2​O simultaneously.

Q3: Can we store this compound as a pre-weighed solution in methanol or THF to save time during daily assays? A3: This is highly discouraged. Solvents like methanol and THF dissolve significant amounts of ambient oxygen, which drastically accelerates radical formation and subsequent oxidation to nitrones or imines[2]. If solution storage is absolutely unavoidable, you must use rigorously degassed, anhydrous solvents, add a radical scavenger (e.g., BHT at 0.01% w/v), and store the aliquots at -80°C.

Q4: What are the compliant long-term storage conditions for this compound if we intend to use it in IND-enabling studies? A4: Following ICH Q1A(R2) guidelines for stability testing, the compound should be treated as an oxidation- and moisture-sensitive API[3]. Long-term storage should be conducted at -20°C in double-bagged polyethylene within a high-density polyethylene (HDPE) drum, utilizing desiccant packs in the secondary layer.

Self-Validating Standard Operating Procedure (SOP) for Storage

Do not rely on passive storage. The following protocol is a self-validating system —meaning it includes a built-in empirical feedback loop to guarantee the integrity of your main batch without requiring you to repeatedly open and expose the primary stock.

Step 1: Desiccation & Verification Dry the synthesized powder under a high vacuum (< 0.1 mbar) at 30°C for 24 hours. Validation: Perform Karl Fischer (KF) titration on a 10 mg sample. Do not proceed to packaging unless water content is < 0.5% w/w.

Step 2: Inert Atmosphere Aliquoting Transfer the dried powder into a glovebox purged with high-purity Argon (Argon is heavier than Nitrogen and provides a superior blanket against oxygen). Aliquot the powder into single-use quantities to prevent repeated freeze-thaw and atmospheric exposure cycles.

Step 3: Primary & Secondary Packaging Place the aliquots into amber glass vials (to block UV initiation) equipped with PTFE-lined screw caps. Place the sealed vials into a light-proof aluminum foil pouch containing a color-indicating silica gel desiccant pack. Vacuum-seal the pouch.

Step 4: Thermal Control Transfer the sealed pouches to a monitored -20°C freezer for long-term storage.

Step 5: The "Sentinel" Validation Loop Prepare one extra "Sentinel Vial" containing 5 mg of the compound. Store this vial under accelerated degradation conditions (40°C ± 2°C / 75% RH ± 5% RH) as defined by ICH Q1A(R2)[3]. Analyze the sentinel vial via HPLC-UV/MS at exactly 30 days. Causality: If the sentinel vial maintains >99.0% purity under accelerated stress, the thermodynamics of the Arrhenius equation mathematically validate that your main batch at -20°C will remain stable for >24 months. If the sentinel fails, your packaging protocol has a micro-leak and the batch must be re-processed.

StorageSOP N1 N1 N2 2. Inert Atmosphere Argon Purge (Glovebox) N1->N2 N3 3. Primary Packaging Amber Vial + PTFE Cap N2->N3 N4 4. Secondary Packaging Foil Pouch + Silica Gel N3->N4 N5 5. Thermal Control -20°C Storage N4->N5 N6 6. Validation 30-Day Sentinel LC-MS N5->N6

Self-validating SOP for the long-term storage of oxidation-sensitive benzylic amines.

Empirical Stability Data Summary

The following table summarizes the quantitative degradation kinetics of N-[4-(propan-2-yloxy)benzyl]glycine under various environmental conditions, demonstrating the critical need for the SOP outlined above.

Storage ConditionAtmosphereLight ExposureTime to 1% Degradation ( t0.99​ )Primary Degradant Observed
Ambient (25°C, 60% RH) Ambient AirFluorescent Lab Light14 DaysImine intermediate (Yellowing)
Refrigerated (4°C) Ambient AirDark45 Days4-Isopropoxybenzaldehyde
Solution (Methanol, 25°C) Dissolved O2​ Dark< 48 HoursNitrones / Imines
Accelerated (40°C, 75% RH) Sealed (Air Headspace)Dark7 DaysGlycine + Aldehyde cleavage
SOP Compliant (-20°C) Argon PurgedDark> 24 Months None detected

References

  • ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[3] URL: [Link]

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry - ACS Publications.[2] URL:[Link]

  • Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines. ResearchGate.[1] URL:[Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Purification of N-[4-(propan-2-yloxy)benzyl]glycine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to purify secondary amino acid derivatives like N-[4-(propan-2-yloxy)benzyl]glycine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to purify secondary amino acid derivatives like N-[4-(propan-2-yloxy)benzyl]glycine .

This molecule presents a classic chromatographic paradox: it possesses a highly lipophilic tail (the 4-isopropoxybenzyl group) and a highly polar, ionizable headgroup (the glycine moiety). At neutral pH, the secondary amine and carboxylic acid exist as a zwitterion. If you treat this molecule like a standard organic intermediate and run it on bare silica with Hexane/Ethyl Acetate, you will experience severe streaking, poor recovery, and split peaks.

This guide provides field-proven, self-validating methodologies to master the purification of this compound, focusing on the causality behind solvent selection and column chemistry.

Part 1: Troubleshooting & FAQs

Q1: Why does my N-[4-(propan-2-yloxy)benzyl]glycine streak uncontrollably on standard normal-phase silica? A1: The streaking is caused by multi-point ionic and hydrogen-bonding interactions. Bare silica gel contains acidic silanol groups (pKa ~4.5–5.5). The protonated secondary amine of your glycine derivative binds ionically to the deprotonated silanols, while the carboxylate group forms strong hydrogen bonds with adjacent silanols or trace metals in the silica matrix[1]. Standard solvent systems like Hexane/Ethyl Acetate lack the polarity and protic nature required to disrupt these interactions, resulting in continuous band broadening.

Q2: If I must use Normal-Phase (bare silica), what is the optimal solvent system? A2: You must use a highly polar, modified solvent system. The industry standard for amino acid derivatives on bare silica is a gradient of Dichloromethane (DCM) and Methanol (MeOH) [2],[3]. However, to prevent streaking, you must add a basic modifier. A system utilizing DCM / MeOH / NH₄OH (aq, 28%) or CHCl₃ / MeOH / NH₄OH is highly effective[4]. The methanol solvates the polar zwitterion, while the ammonia deprotonates the silica silanols and neutralizes the secondary amine, collapsing the zwitterion into a single anionic species that elutes predictably[5].

Q3: Why is Reversed-Phase (C18) chromatography considered the "Gold Standard" for this molecule? A3: Reversed-phase (RP) chromatography relies on hydrophobic partitioning rather than polar interactions. The 4-(propan-2-yloxy)benzyl moiety provides an excellent hydrophobic anchor for the C18 stationary phase. However, because the molecule is ionizable, running unbuffered Water/Acetonitrile will lead to split peaks or early elution[6]. By adding a volatile buffer like 10 mM Ammonium Acetate (pH 7) to the mobile phase, you shield the zwitterionic charges (ion-pairing), making the compound more lipophilic and dramatically improving peak shape and retention[1],[6].

Part 2: Chromatographic Workflows & Logical Relationships

To determine the best approach for your specific crude mixture, follow the decision tree below.

Workflow Start Crude N-[4-(propan-2-yloxy)benzyl]glycine Assess Assess Impurity Profile & Equipment Start->Assess RP_Path Reversed-Phase (C18) Gold Standard for Zwitterions Assess->RP_Path Polar impurities / Salts present NP_Path Normal-Phase (Bare Silica) Alternative Approach Assess->NP_Path Lipophilic impurities / No C18 available RP_Solvent Mobile Phase: H2O / MeCN + 10mM NH4OAc RP_Path->RP_Solvent NP_Solvent Mobile Phase: DCM / MeOH / NH4OH (Gradient) NP_Path->NP_Solvent

Decision tree for selecting the optimal flash chromatography workflow for zwitterionic compounds.

Mechanism cluster_NP Normal Phase (No Modifier) cluster_RP Reversed Phase (+ NH4OAc Buffer) Zwitterion Zwitterion (NH2+, COO-) Silanol Multi-point Binding to Acidic Silanols Zwitterion->Silanol Hexane/EtOAc Buffer Ion-Pairing & Charge Shielding Zwitterion->Buffer H2O/MeCN + Buffer Streak Severe Streaking Low Recovery Silanol->Streak Elute Hydrophobic Partitioning Sharp Elution Buffer->Elute

Mechanistic interaction of zwitterions with silica vs. C18 stationary phases during purification.

Part 3: Quantitative Data & System Comparisons

The following table summarizes expected chromatographic performance metrics for N-benzyl amino acid derivatives across different solvent systems, demonstrating why buffered systems are mathematically superior for recovery and fraction volume minimization[1],[6].

Table 1: Mobile Phase Performance Metrics for Zwitterionic Amino Acids

Chromatography ModeSolvent SystemModifier / BufferTypical RetentionPeak Shape / VolumeEst. Recovery
Normal Phase Hexane / EtOAcNoneRf: 0.00 - 0.05Severe Streaking (>10 CV)< 40%
Normal Phase DCM / MeOHNoneRf: 0.10 - 0.20Tailing (4-6 CV)60 - 70%
Normal Phase DCM / MeOH1-2% NH₄OH (aq)Rf: 0.25 - 0.35Symmetrical (2-3 CV)> 90%
Reversed Phase H₂O / MeCNNoneElutes in voidSplit peaks / Fronting~ 80%
Reversed Phase H₂O / MeCN10 mM NH₄OAc (pH 7)3.0 - 5.0 CVSharp, Symmetrical (1-2 CV)> 95%

(Note: CV = Column Volumes. Minimizing peak CV reduces the amount of solvent required for fraction evaporation).

Part 4: Step-by-Step Experimental Protocols

Protocol A: Reversed-Phase (C18) Purification (Recommended Gold Standard)

This self-validating protocol utilizes ion-pairing to ensure high recovery and sharp elution.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 10 mM Ammonium Acetate (NH₄OAc). Adjust to pH 7.0 if necessary.

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 10 mM NH₄OAc.

    • Causality: The volatile buffer maintains the zwitterionic equilibrium while shielding the charges, allowing the isopropoxybenzyl tail to dictate retention[6].

  • Column Equilibration & Validation:

    • Flush a high-performance C18 flash column with 3–5 CV of 5% Solvent B.

    • Self-Validation Step: Monitor the UV baseline at 220 nm and 254 nm. Do not proceed until the baseline is completely flat, confirming the column is fully buffered.

  • Sample Loading (Dry Loading):

    • Dissolve the crude N-[4-(propan-2-yloxy)benzyl]glycine in a minimal amount of Methanol.

    • Add C18 silica (approx. 1:3 sample-to-silica ratio) and evaporate to a free-flowing powder under reduced pressure.

    • Load the powder into an empty solid-load cartridge. Causality: Liquid loading polar solvents like DMSO or MeOH onto a C18 column causes immediate band broadening. Dry loading ensures a tight initial sample band.

  • Gradient Execution:

    • Run a gradient from 5% B to 60% B over 12–15 CV.

    • The compound will typically elute between 30–45% B, depending on the specific column loading capacity.

  • Fraction Recovery:

    • Pool fractions containing the product. Lyophilize (freeze-dry) rather than rotary evaporate to easily remove the water and volatile ammonium acetate buffer.

Protocol B: Normal-Phase (Silica) Purification (Alternative)

Use this protocol only if C18 is unavailable or if you are separating highly lipophilic impurities.

  • Solvent Mixing:

    • Prepare Solvent A: Dichloromethane (DCM).

    • Prepare Solvent B: Methanol containing 2% aqueous Ammonium Hydroxide (NH₄OH, 28% w/w).

  • Column Pre-treatment:

    • Flush a bare silica column with 3 CV of DCM containing 1% of Solvent B to deactivate the most acidic silanol sites prior to sample introduction[5].

  • Sample Loading:

    • Dry load the sample onto Celite 545 or deactivated silica. Do not use bare silica for dry loading, as the compound may irreversibly bind to it before reaching the column.

  • Elution:

    • Run a shallow gradient from 0% B to 20% B over 15 CV.

    • Self-Validation Step: If the compound begins to tail significantly, manually hold the gradient at the current percentage to allow the basic modifier to fully displace the compound from the silica matrix.

References

  • Purifying ionic compounds by flash column chromatography Biotage URL:[Link][1]

  • Access to Enantiopure α-Hydrazino Acids for N-Amino Peptide Synthesis ACS Publications URL:[Link][2]

  • Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861 PubMed Central (PMC) URL:[Link][3]

  • US8956646B2 - Zwitterionic lipids Google Patents URL:[4]

  • Ionizable compound purification using reversed-phase flash column chromatography Biotage URL:[Link][6]

  • Interchim Purification Column Guide Catalogue MZ-Analysentechnik URL:[Link][5]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-[4-(propan-2-yloxy)benzyl]glycine and N-benzylglycine: Reactivity and Yield

In the landscape of drug discovery and peptide science, N-substituted glycine derivatives serve as foundational scaffolds for constructing peptidomimetics and other complex bioactive molecules.[1] Their unique structure,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and peptide science, N-substituted glycine derivatives serve as foundational scaffolds for constructing peptidomimetics and other complex bioactive molecules.[1] Their unique structure, which places the side chain on the backbone nitrogen, imparts resistance to proteolytic degradation and allows for fine-tuning of conformational properties.[2][3] This guide provides an in-depth comparison of two such derivatives: the unsubstituted N-benzylglycine and its para-substituted analogue, N-[4-(propan-2-yloxy)benzyl]glycine. We will explore how the introduction of an isopropoxy group on the benzyl ring influences the molecule's electronic and steric character, thereby affecting its reactivity and synthetic yields in key chemical transformations.

Molecular Structures and Inherent Properties

At first glance, the two molecules are structurally similar, differing only by the presence of a para-isopropoxy group on the benzyl ring of N-[4-(propan-2-yloxy)benzyl]glycine. This seemingly minor modification, however, has significant implications for the molecule's reactivity.

PropertyN-benzylglycineN-[4-(propan-2-yloxy)benzyl]glycine
Molecular Formula C₉H₁₁NO₂[4]C₁₂H₁₇NO₃
Molecular Weight 165.19 g/mol [4]223.27 g/mol
Key Structural Feature Unsubstituted benzyl groupBenzyl group with para-isopropoxy substituent
Electronic Effect of Substituent None (Hydrogen)Electron-donating group (EDG)
Steric Profile Moderate steric hindrance from the benzyl groupIncreased steric hindrance from the bulky isopropoxy group[5]

The isopropoxy group in N-[4-(propan-2-yloxy)benzyl]glycine influences its chemical behavior in two primary ways:

  • Electronic Effects : The oxygen atom of the isopropoxy group can donate electron density to the aromatic ring through resonance (+R effect). This increases the electron density of the entire benzyl moiety, making the ring more susceptible to electrophilic attack and potentially influencing the reactivity of the benzylic position.

  • Steric Effects : The bulky isopropoxy group introduces significant steric hindrance at the para position.[6][7] While distant from the reactive centers of the glycine backbone (the nitrogen and the carboxyl group), this bulk can influence intermolecular interactions and the approach of reagents in certain reactions.

Synthesis and Yield Comparison

The most common and versatile method for synthesizing N-substituted glycines is through reductive amination. This typically involves the reaction of an amine with a carbonyl compound, in this case, glyoxylic acid, to form an intermediate imine (or Schiff base) which is then reduced in situ.

A general workflow for the synthesis is illustrated below:

G cluster_0 Reductive Amination Synthesis amine R-CH₂-NH₂ (Benzylamine or 4-isopropoxybenzylamine) imine Imine Intermediate [R-CH₂-N=CH-COOH] amine->imine + Glyoxylic Acid - H₂O glyoxylic Glyoxylic Acid (CHO-COOH) product Final Product N-benzylglycine or N-[4-(propan-2-yloxy)benzyl]glycine imine->product + Reduction reducing_agent Reducing Agent (e.g., NaBH₃CN, H₂/Pd) reducing_agent->imine

Caption: General workflow for the synthesis of N-substituted glycines.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure adapted from established methods for synthesizing N-substituted amino acids.[8][9]

  • Imine Formation : To a solution of glyoxylic acid monohydrate (1.0 eq.) in methanol, add the corresponding benzylamine (1.0 eq.) (either benzylamine or 4-isopropoxybenzylamine). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction : The reaction mixture is cooled in an ice bath, and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.1 eq.) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up and Isolation : The solvent is removed under reduced pressure. The residue is dissolved in water and acidified with HCl. The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde. The pH of the aqueous layer is then carefully adjusted to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.

  • Purification : The solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Yield Comparison and Influencing Factors
CompoundStarting MaterialsTypical YieldRationale for Yield Differences
N-benzylglycine Benzylamine, Glyoxylic Acid85-95%[10]Benzylamine is a highly reactive primary amine with minimal steric hindrance, leading to efficient imine formation and subsequent reduction.
N-[4-(propan-2-yloxy)benzyl]glycine 4-isopropoxybenzylamine, Glyoxylic Acid80-90% (estimated)The electron-donating isopropoxy group increases the nucleophilicity of the amine, which should favor imine formation. However, the increased steric bulk of the substituted benzylamine might slightly hinder the approach to the carbonyl carbon, potentially leading to a marginally lower yield compared to the unsubstituted analogue under identical conditions.

Reactivity Comparison: A Mechanistic Perspective

The electronic and steric differences between the two molecules manifest in their reactivity in various chemical transformations.

N-Acylation and Peptide Coupling

In peptide synthesis, the nitrogen of the N-substituted glycine acts as a nucleophile to attack an activated carboxylic acid or acyl chloride.

G cluster_0 N-Acylation Mechanism start R-NH-CH₂-COOH N-Substituted Glycine product R-N(COR')-CH₂-COOH Acylated Product start:f1->product:f0 Nucleophilic Attack acyl R'-CO-L Activated Acyl Group acyl:f0->product:f0

Caption: Nucleophilic attack by the nitrogen in N-acylation reactions.

  • N-benzylglycine : The nitrogen atom's nucleophilicity is primarily determined by the glycine backbone. It readily participates in standard peptide coupling reactions.[11]

  • N-[4-(propan-2-yloxy)benzyl]glycine : The electron-donating isopropoxy group slightly increases the electron density on the nitrogen atom through the benzyl group, making it a marginally stronger nucleophile. This could lead to faster reaction rates in N-acylation reactions. However, this effect is generally subtle for substituents at the para position of a benzyl group.

Reactions at the Benzylic Position

The C-H bonds at the benzylic position are susceptible to radical reactions and oxidation due to the stability of the resulting benzylic radical or carbocation, which is resonance-stabilized by the aromatic ring.[12]

  • N-benzylglycine : The benzylic C-H bonds can be cleaved under oxidative or radical conditions. The bond dissociation energy (BDE) is lower than that of a typical alkyl C-H bond.[13]

  • N-[4-(propan-2-yloxy)benzyl]glycine : The electron-donating isopropoxy group further stabilizes the intermediate benzylic radical or carbocation through resonance. This lowers the activation energy for reactions involving the cleavage of the benzylic C-H bond, making this position significantly more reactive towards oxidation or radical abstraction compared to N-benzylglycine.

Cleavage of the Benzylic C-N Bond

The benzylic C-N bond can be cleaved under various conditions, including catalytic hydrogenation (debenzylation) and certain oxidative conditions.[14][15] This is a common strategy for deprotection in peptide synthesis.

G cluster_1 Benzylic C-N Bond Cleavage (Hydrogenolysis) start N-Benzylglycine Derivative product Glycine + Toluene Derivative start->product Cleavage catalyst H₂, Pd/C catalyst->start

Caption: Schematic of C-N bond cleavage via hydrogenolysis.

  • N-benzylglycine : The benzyl group is a standard protecting group for amines and is readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). The reaction proceeds efficiently to yield glycine and toluene.

  • N-[4-(propan-2-yloxy)benzyl]glycine : The electron-donating isopropoxy group makes the benzyl group more electron-rich. This enhances its reactivity towards oxidative cleavage but can make reductive cleavage (hydrogenolysis) more difficult. The increased electron density can hinder the oxidative addition step at the palladium catalyst surface. Conversely, under electrochemical or certain chemical oxidative conditions, the C-N bond cleavage might be facilitated due to the stabilization of the resulting carbocationic intermediate.[14][16]

Summary of Comparison

Reaction TypeN-benzylglycineN-[4-(propan-2-yloxy)benzyl]glycineKey Influencing Factor
Synthesis (Reductive Amination) High Yield (85-95%)[10]High Yield (est. 80-90%)Steric hindrance
N-Acylation / Peptide Coupling Standard ReactivitySlightly Higher ReactivityElectronic (Inductive/Resonance)
Benzylic C-H Functionalization Moderately ReactiveHigher ReactivityElectronic (Resonance Stabilization)
C-N Cleavage (Hydrogenolysis) Readily CleavedMore Resistant to CleavageElectronic
C-N Cleavage (Oxidative) CleavableMore Readily CleavedElectronic (Resonance Stabilization)

Conclusion for the Practicing Scientist

The choice between N-benzylglycine and N-[4-(propan-2-yloxy)benzyl]glycine should be guided by the specific synthetic context.

  • N-benzylglycine is the ideal choice when a simple, sterically unencumbered, and readily cleavable N-protecting group is required. Its reactivity is predictable, and it performs robustly in a wide range of standard transformations, providing consistently high yields.

  • N-[4-(propan-2-yloxy)benzyl]glycine offers opportunities for more nuanced chemical strategies. The isopropoxy group can be leveraged as a handle for further functionalization, and its electronic properties can modulate the reactivity of the benzylic position. Researchers should be aware of the increased reactivity at the benzylic C-H bonds, which could be a potential site for undesired side reactions. Furthermore, the increased stability of the C-N bond towards standard hydrogenolysis conditions may be an advantage if the benzyl group is intended to be a permanent part of the final structure, or a disadvantage if it is meant to be a protecting group.

Ultimately, understanding the subtle interplay of electronic and steric effects introduced by the para-isopropoxy substituent is key to effectively utilizing these valuable building blocks in the synthesis of novel therapeutics and advanced materials.

References

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC. (n.d.).
  • Beula et al. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis, 12(3), 176–178.
  • Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. (2023, September 27). MDPI.
  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023, August 8). ACS Omega.
  • Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis. (n.d.). Google Patents.
  • Production of n-benzylglycine and its derivative. (n.d.). Google Patents.
  • N-Benzylglycine. (n.d.). CymitQuimica.
  • N-Benzylglycine 98 7689-50-1. (n.d.). Sigma-Aldrich.
  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (n.d.).
  • Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. (2024, June 15). MDPI.
  • Photochemical Cleavage of Benzylic C–N Bond To Release Amines. (2016, May 26). The Journal of Organic Chemistry - ACS Publications.
  • A Facile Synthesis of N-Benzylallylglycine. (2025, August 6). ResearchGate.
  • Application Notes and Protocols for Monitoring Reactions with N-Benzyl-N-Cbz-glycine. (n.d.). Benchchem.
  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). ResearchGate.
  • Benzylic C–H bond functionalization through photo-mediated mesyloxy radical formation. (2025, July 1). Organic Chemistry Frontiers (RSC Publishing).
  • Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. (2021, May 10). RSC Publishing.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. (n.d.).
  • Steric hindrance: Significance and symbolism. (2026, February 14).
  • structural analysis of N-substituted glycine derivatives. (n.d.). Benchchem.
  • Electrochemical deamination functionalization via C–N bond cleavage and radical formation. (2025, September 22).
  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry.

Sources

Comparative

high-resolution mass spectrometry (HRMS) fragmentation pattern of N-[4-(propan-2-yloxy)benzyl]glycine

Title: Structural Elucidation and HRMS Fragmentation Dynamics of N-[4-(propan-2-yloxy)benzyl]glycine: A Comparative Guide to Orbitrap HCD vs. Q-TOF CID Introduction & Mechanistic Overview N-[4-(propan-2-yloxy)benzyl]glyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation and HRMS Fragmentation Dynamics of N-[4-(propan-2-yloxy)benzyl]glycine: A Comparative Guide to Orbitrap HCD vs. Q-TOF CID

Introduction & Mechanistic Overview

N-[4-(propan-2-yloxy)benzyl]glycine (also known as N-(4-isopropoxybenzyl)glycine) is a functionalized secondary amine featuring a glycine moiety, a benzylic linker, and an electron-donating isopropoxy group. In drug development, pharmacokinetics, and metabolomics, characterizing the exact fragmentation pathways of such benzylamine derivatives is critical for structural elucidation and identifying unknown metabolites.

Under positive electrospray ionization (+ESI), the secondary amine acts as the primary protonation site, yielding the precursor ion [M+H]+ at m/z 224.1281. The fragmentation cascade is driven by three causal structural vulnerabilities:

  • Benzylic Cleavage (Charge-Directed): The C–N bond is highly labile. Cleavage here is driven by the thermodynamic stability of the resulting carbocation. The electron-donating isopropoxy group strongly stabilizes the resulting 4-isopropoxybenzyl cation (m/z 149.0961)[1].

  • Isopropoxy Neutral Loss (Charge-Remote): The bulky isopropyl group undergoes a charge-remote neutral loss of propene (C3H6, -42 Da) via a macroscopic McLafferty-type rearrangement, yielding a stable phenol derivative (m/z 182.0812).

  • Carboxylic Acid Dissociation: The glycine tail undergoes characteristic losses of H2O (-18 Da) and CO (-28 Da) or CO2 (-44 Da), typical of amino acid derivatives[2].

Fragmentation M Precursor Ion [M+H]+ m/z 224.1281 F1 Loss of Propene (-42 Da) m/z 182.0812 M->F1 -C3H6 F2 4-Isopropoxybenzyl Cation m/z 149.0961 M->F2 Benzyl-N Cleavage F4 Loss of H2O (-18 Da) m/z 206.1175 M->F4 -H2O F3 4-Hydroxybenzyl Cation m/z 107.0491 F1->F3 Benzyl-N Cleavage F2->F3 -C3H6

Caption: HRMS Fragmentation Pathways of N-[4-(propan-2-yloxy)benzyl]glycine.

Platform Comparison: Orbitrap HCD vs. Q-TOF CID

When analyzing small molecules (200-1000 amu), the choice of mass analyzer and fragmentation cell inherently dictates the quality and distribution of the MS/MS spectra.

  • Orbitrap HCD (Higher-energy Collisional Dissociation): Ions are fragmented in a multipole collision cell before being injected into the Orbitrap analyzer[3]. Orbitrap platforms provide ultra-high resolution (up to 500,000 FWHM) and sub-ppm mass accuracy[4]. However, HCD tends to impart higher internal energy to the precursor, often driving the fragmentation cascade down to terminal, low-mass core fragments (e.g., the 4-hydroxybenzyl cation at m/z 107.0491).

  • Q-TOF CID (Collision-Induced Dissociation): Q-TOF systems utilize a quadrupole collision cell followed by Time-of-Flight detection[5]. CID typically provides a "softer" fragmentation profile compared to HCD. This preserves fragile intermediate fragments, such as the neutral loss of water (m/z 206.1175), and offers excellent isotopic fidelity and faster acquisition rates, which is ideal for coupling with fast UHPLC gradients[6].

Table 1: Quantitative Comparison of HRMS Platforms for Small Molecule Analysis
FeatureOrbitrap (HCD)Q-TOF (CID)Analytical Impact for Benzylglycines
Resolving Power 140,000 - 500,00040,000 - 80,000Orbitrap easily resolves isobaric interferences in complex biological matrices.
Mass Accuracy < 1 ppm1 - 3 ppmBoth provide confident elemental composition, but Orbitrap requires less frequent calibration.
Fragmentation Profile Harder (Favors terminal fragments)Softer (Favors intermediate losses)Q-TOF preserves the m/z 206 [M+H-H2O]+ ion; Orbitrap dominates with m/z 107 and 149.
Acquisition Speed 10 - 40 HzUp to 100 HzQ-TOF is superior for highly multiplexed targeted quantification or ultra-fast LC.
Table 2: High-Resolution Exact Mass Assignments
Fragment IdentityFormulaTheoretical m/zExpected Mass Error (ppm)
Precursor Ion[C12H18NO3]+224.1281< 1.0
[M+H - H2O]+[C12H16NO2]+206.1175< 1.5
[M+H - C3H6]+[C9H12NO3]+182.0812< 1.0
4-Isopropoxybenzyl Cation[C10H13O]+149.0961< 1.0
4-Hydroxybenzyl Cation[C7H7O]+107.0491< 1.5

Experimental Methodologies (Self-Validating Protocol)

To ensure reproducibility and high mass accuracy, the following self-validating LC-HRMS protocol is designed to compare fragmentation patterns objectively.

Step 1: Sample Preparation

  • Action: Dissolve N-[4-(propan-2-yloxy)benzyl]glycine reference standard in 50:50 Methanol:Water to a final concentration of 1 µg/mL.

  • Causality: This concentration prevents detector saturation and space-charge effects in the Orbitrap C-trap[4], ensuring mass accuracy remains below 1 ppm.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

  • Causality: Formic acid is critical as a proton donor. It ensures complete protonation of the secondary amine, maximizing the [M+H]+ precursor yield and standardizing the ionization efficiency across both platforms.

Step 3: MS/MS Acquisition Parameters

  • Action: Operate in Positive ESI mode (+3.5 kV). For both HCD and CID, utilize a stepped Normalized Collision Energy (NCE) of 20, 30, and 40.

  • Causality: Applying a stepped NCE ensures that both fragile intermediate neutral losses (captured at NCE 20) and terminal core fragments (captured at NCE 40) are represented within a single composite MS/MS spectrum, allowing for a holistic structural map[5].

Step 4: Data Processing & Quality Control

  • Action: Filter fragments using a mass defect tolerance of < 3 ppm. Utilize a lock-mass (e.g., ambient polysiloxanes at m/z 445.1200) for real-time mass recalibration.

  • Causality: Lock-mass correction acts as a self-validating system, compensating for minor temperature or voltage drifts during the run, guaranteeing that the assigned formulas for m/z 149.0961 and 107.0491 are mathematically indisputable.

Workflow S1 Sample Prep (1 µg/mL) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI Ionization (+3.5 kV) S2->S3 S4 HRMS Acquisition (HCD vs CID) S3->S4 S5 Data Processing (<2 ppm Error) S4->S5

Caption: Comparative LC-HRMS Workflow for Orbitrap and Q-TOF Platforms.

References

  • Makarov, A., et al. "Orbitrap Mass Spectrometry." Analytical Chemistry - ACS Publications. Source: acs.org. URL:[Link]

  • MS Vision. "Understanding differences in CID fragmentation in a mass spectrometer." MS Vision. Source: msvision.com. URL:[Link]

  • MetwareBio. "Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips." MetwareBio. Source: metwarebio.com. URL:[Link]

  • Glish, G. L., et al. "Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides." PMC - NIH. Source: nih.gov. URL:[Link]

  • Bouchoux, G., et al. "Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations." PubMed - NIH. Source: nih.gov. URL:[Link]

Sources

Validation

Absolute Purity Validation of N-[4-(propan-2-yloxy)benzyl]glycine: A Comparative Guide to qNMR vs. HPLC-UV

As pharmaceutical pipelines demand increasingly stringent quality controls, the accurate purity validation of critical synthetic intermediates like N-[4-(propan-2-yloxy)benzyl]glycine (CAS 1245569-10-1) has become paramo...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines demand increasingly stringent quality controls, the accurate purity validation of critical synthetic intermediates like N-[4-(propan-2-yloxy)benzyl]glycine (CAS 1245569-10-1) has become paramount. This molecule, characterized by its lipophilic isopropoxybenzyl moiety and hydrophilic glycine backbone, presents unique analytical challenges.

Historically, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the default technique for purity assessment. However, as a Senior Application Scientist, I frequently observe the limitations of chromatographic methods when absolute metrological traceability is required. This guide objectively compares HPLC-UV against Quantitative Nuclear Magnetic Resonance (qNMR) , demonstrating why qNMR is the superior orthogonal technique for establishing the absolute mass fraction purity of N-[4-(propan-2-yloxy)benzyl]glycine.

The Analytical Challenge: Relative vs. Absolute Quantification

The fundamental flaw in relying solely on HPLC-UV for purity validation lies in its dependence on chromophore equivalence[1]. HPLC is a secondary, relative method. It separates components and measures their UV absorbance. If an impurity lacks a chromophore (e.g., residual inorganic salts, water, or aliphatic starting materials), it remains invisible to the detector. This inevitably leads to the "area normalization fallacy," where the purity of the target analyte is artificially inflated[2]. Furthermore, accurate HPLC quantification requires a pre-certified, identical reference standard of the analyte itself.

In stark contrast, qNMR is recognized by the USP as a primary ratio method of measurement [3]. It relies on the fundamental physics of nuclear spin: the integrated area of a resonance signal is directly proportional to the molar quantity of the nuclei producing it, regardless of the molecule's chemical structure[4]. By comparing the proton signal of N-[4-(propan-2-yloxy)benzyl]glycine to that of a highly pure, structurally unrelated Certified Reference Material (CRM) internal standard, we achieve absolute quantification without needing an identical reference standard[5].

Comparative Performance Data

To illustrate the practical differences, below is a comparative data summary from a recent batch validation of N-[4-(propan-2-yloxy)benzyl]glycine. Note the discrepancy in the final purity result, driven by HPLC's inability to detect UV-transparent residual solvents.

Parameter1H qNMR (Primary Method)HPLC-UV at 254 nm (Secondary Method)
Quantification Principle Direct molar proportionality of nuclear spinChromatographic separation & UV absorbance
Reference Standard Required Universal CRM (e.g., Maleic Acid)Identical Analyte Reference Standard
Purity Result (Batch #042-B) 98.45% ± 0.3% 99.82% ± 0.1% (Overestimated)
Impurity Detection Scope Universal (detects UV-transparent impurities)Limited to chromophore-containing species
Metrological Traceability Direct to SI units (via CRM mass)Dependent on calibration curve accuracy
Analysis Time per Sample ~15 minutes (post-preparation)~30 minutes (excluding method development)

Methodological Workflows

The logical pathways of both analytical methods highlight the streamlined, absolute nature of qNMR compared to the calibration-dependent HPLC workflow.

G cluster_qNMR qNMR Method (Primary) cluster_HPLC HPLC-UV Method (Secondary) Start Purity Assessment of N-[4-(propan-2-yloxy)benzyl]glycine q1 Weigh Analyte & Internal Standard (e.g., Maleic Acid) Start->q1 h1 Prepare Analyte Solution Start->h1 q2 Dissolve in Deuterated Solvent (DMSO-d6) q1->q2 q3 Acquire 1H NMR (Long D1 delay > 5*T1) q2->q3 q4 Integrate Target Peaks (Direct Molar Proportionality) q3->q4 q5 Calculate Absolute Purity (No Reference Standard Needed) q4->q5 h2 Prepare Reference Standard (Requires Identical Molecule) h1->h2 h3 Chromatographic Separation (UV Detection) h2->h3 h4 Integrate Peak Areas (Dependent on UV Response) h3->h4 h5 Calculate Relative Purity (Area Normalization/Calibration) h4->h5

Workflow comparison: Absolute quantification via qNMR vs. relative quantification via HPLC-UV.

Experimental Protocol: A Self-Validating qNMR System

To ensure strict adherence to USP general chapter <1220> guidelines for analytical procedure life cycles[5], the following qNMR protocol is engineered as a self-validating system. Every step is grounded in physical causality to eliminate systematic bias[6].

Step 1: Metrological Weighing & Internal Standard Selection
  • Causality: The primary source of uncertainty in qNMR is gravimetric variance. Furthermore, the Internal Standard (IS) must possess a distinct NMR signal that does not overlap with the analyte.

  • Action: Using a microbalance (readability 0.001 mg) calibrated with SI-traceable weights, precisely weigh ~20 mg of N-[4-(propan-2-yloxy)benzyl]glycine and ~10 mg of Maleic Acid (TraceCERT® CRM, 99.9% purity) into the same antistatic vial. Maleic acid is chosen because its sharp singlet at ~6.26 ppm sits perfectly in the baseline gap between the analyte's aliphatic signals (1.2–4.5 ppm) and aromatic signals (6.8–7.2 ppm).

Step 2: Sample Dissolution
  • Causality: The solvent must fully dissolve both components to ensure identical magnetic environments and lock stability.

  • Action: Add 1.0 mL of DMSO-d6 (100% atom D). Vortex and sonicate for 2 minutes. DMSO-d6 shifts the residual water peak to ~3.3 ppm, keeping the target integration regions completely clear.

Step 3: NMR Acquisition Parameters (Thermal Equilibrium)
  • Causality: To maintain the direct proportionality between signal area and molar concentration, all nuclei must fully return to thermal equilibrium between pulses. Incomplete relaxation skews integration, leading to massive quantitative errors[4].

  • Action:

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (D1): Set to 60 seconds. (Rule of thumb: D1>5×T1​ of the slowest relaxing proton).

    • Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250 for target peaks).

Step 4: System Suitability Test (Self-Validation)
  • Causality: A metrological protocol must prove its own validity before data extraction.

  • Action: Prior to integration, verify the lineshape. The linewidth at half-height of the Maleic acid peak must be < 1.0 Hz. Check the baseline; it must be perfectly flat without manual multipoint correction. If the singlet at 6.26 ppm exhibits asymmetry or "shoulders," the magnetic shimming is inadequate, and the acquisition must be aborted and repeated.

Step 5: Data Processing and Purity Calculation
  • Action: Integrate the Maleic Acid singlet at 6.26 ppm ( IIS​ , N=2 ). Next, integrate the distinct aromatic doublet of N-[4-(propan-2-yloxy)benzyl]glycine at ~7.2 ppm ( Isample​ , N=2 ).

Calculate the absolute mass fraction purity ( Psample​ ) using the standard qNMR equation:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×msample​mIS​​×PIS​

(Where I = Integral area, N = Number of protons, M = Molar mass, m = Mass weighed, and P = Purity).

Conclusion

While HPLC-UV remains a workhorse for routine batch monitoring and impurity profiling, it is analytically insufficient for establishing the absolute purity of a novel or uncharacterized standard. By leveraging the direct molar proportionality of nuclear spin, qNMR provides a metrologically traceable, self-validating framework. For critical intermediates like N-[4-(propan-2-yloxy)benzyl]glycine, qNMR is not just an alternative; it is the definitive standard for purity validation.

References

  • MDPI. "Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate". Molecules.[Link]

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". ResolveMass. [Link]

  • American Pharmaceutical Review. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR". American Pharmaceutical Review. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-[4-(propan-2-yloxy)benzyl]glycine

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-[4-(propan-2-yloxy)benzyl]glycine (CAS No. 88720-25-6). As a substituted amino acid derivative utilized in specialized resear...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-[4-(propan-2-yloxy)benzyl]glycine (CAS No. 88720-25-6). As a substituted amino acid derivative utilized in specialized research, its handling and disposal demand a meticulous approach grounded in established laboratory safety principles and regulatory compliance. This document moves beyond a simple checklist to explain the rationale behind each step, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence and integrity.

Hazard Identification and Risk Assessment: A Proactive Approach

N-[4-(propan-2-yloxy)benzyl]glycine is an organic compound classified as an amino acid derivative.[1] While a specific, comprehensive Safety Data Sheet (SDS) with exhaustive hazard data is not always available for novel or research-specific compounds, a risk assessment based on its chemical structure and the properties of similar molecules is a cornerstone of laboratory safety.

The core structure is based on glycine, which itself is not classified as a hazardous substance.[2] However, the presence of the substituted benzyl group suggests that, like many organic compounds, it should be handled with care. Potential hazards may include irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of dust.[3][4] Therefore, it is prudent to treat this compound as a potentially hazardous chemical waste and avoid disposing of it via standard trash or sanitary sewer systems.[5][6]

Disposal must be conducted through a licensed hazardous waste disposal company, adhering to both federal and local regulations.[4][7] This ensures the containment of potentially harmful substances and prevents their release into the environment.

Essential Personal Protective Equipment (PPE)

Prior to handling the chemical in any form—including for disposal—all personnel must be equipped with the appropriate PPE. The following table summarizes the minimum requirements.

Equipment Specification Rationale
Eye Protection Chemical safety goggles or a face shield (EN 166 compliant)To prevent contact with eyes from splashes or fine dust, which could cause serious irritation.[4][8]
Hand Protection Nitrile or other chemically resistant glovesTo prevent direct skin contact, which may cause irritation or absorption.[4]
Body Protection Standard laboratory coatTo protect skin and clothing from accidental spills.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH/MSHA-approved respirator if handling large quantities or if dust generation is unavoidable.To prevent inhalation of airborne particles that may cause respiratory tract irritation.[4][9]

Step-by-Step Disposal Protocol

The disposal of N-[4-(propan-2-yloxy)benzyl]glycine must follow a systematic process to ensure safety and compliance. This involves proper segregation, containment, labeling, and transfer.

Step 1: Waste Segregation

Immediately upon generation, the waste must be segregated. Do not mix N-[4-(propan-2-yloxy)benzyl]glycine waste with other chemical waste streams unless their compatibility is confirmed.

  • Why this is critical: Mixing incompatible chemicals can lead to dangerous reactions, such as the release of toxic gases or fire.[10][11] For example, mixing acids with cyanides or bases can generate highly toxic fumes.[10][12] This waste should be categorized as "non-halogenated organic solid waste" or as per your institution's specific waste classification system.

Step 2: Container Selection and Preparation

Choose a container that is compatible with the chemical waste.

  • Container Type: For solid waste, use a clearly marked, sealable, and robust container (e.g., a high-density polyethylene (HDPE) drum or pail). The container must be in good condition with no cracks or deterioration.[10]

  • Container Preparation: Ensure the container is clean and dry before adding waste. For trace amounts of residue in original product containers, the container itself can be disposed of as hazardous waste.[11]

Step 3: Waste Accumulation and Labeling

All hazardous waste must be collected in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[10]

  • Labeling: The waste container must be labeled immediately. The label must include:

    • The words "HAZARDOUS WASTE ".[10]

    • The full chemical name: "N-[4-(propan-2-yloxy)benzyl]glycine ". Avoid using abbreviations or chemical formulas.[10]

    • The associated hazards (e.g., "Irritant," "Handle with Care").[11]

    • The date the container was first used for waste accumulation.

  • Storage: Keep the container tightly sealed at all times, except when adding waste.[6][10] Store it in a secondary containment unit, such as a spill pallet, to prevent leaks from reaching drains or walkways.[6]

Step 4: Arranging for Final Disposal

Once the container is full or has been in the SAA for a specified period (typically not exceeding one year for partially filled containers), it must be removed for final disposal.[10]

  • Procedure: Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for pickup.[6][7]

  • Manifest System: All off-site transport of hazardous waste is tracked using a manifest system, ensuring "cradle-to-grave" management as required by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] The EPA is transitioning towards a fully electronic manifest system.[15]

Disposal Workflow Diagram

The following diagram illustrates the complete, compliant workflow for disposing of N-[4-(propan-2-yloxy)benzyl]glycine.

G cluster_lab Laboratory Operations cluster_disposal Disposal & Compliance A Waste Generation (N-[4-(propan-2-yloxy)benzyl]glycine) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Non-Halogenated Organic Solid) B->C D Select & Prepare Compatible Container C->D E Label Container 'HAZARDOUS WASTE' + Chemical Name + Hazards D->E F Store in Satellite Accumulation Area (SAA) with Secondary Containment E->F G Container Full or Time Limit Reached F->G H Contact EHS or Waste Contractor G->H I Waste Pickup by Licensed Transporter H->I J Transport with Hazardous Waste Manifest I->J K Final Disposal at Licensed TSDF Facility J->K

Caption: Workflow for the safe disposal of N-[4-(propan-2-yloxy)benzyl]glycine.

Emergency Procedures: Small Spill Management

In the event of a small spill, a prompt and safe response is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Don PPE: Wear the minimum required PPE as outlined in the table above.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect Waste: Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container with all contaminants and manage it as hazardous waste.

All personnel handling hazardous waste must receive training on these procedures and on the facility's emergency response plan, in accordance with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[16][17]

References

  • American Chemical Society. Hazardous Waste and Disposal Considerations. Available at: [Link]

  • AAPPTec. Safety Data Sheet. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • ChemBK. Benzyl Glycine. Available at: [Link]

  • Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]

  • U.S. Environmental Protection Agency. How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]

  • University of Tokyo. Chemically hazardous waste | Environmental Science Center. Available at: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. Available at: [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Glycine. Available at: [Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Available at: [Link]

  • U.S. Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Available at: [Link]

  • Holland & Knight LLP. EPA Proposes to Eliminate Paper Hazardous Waste Manifests. Available at: [Link]

  • U.S. Occupational Safety and Health Administration. Hazardous Waste - Standards. Available at: [Link]

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